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TFC 007

Cat. No.: B1682772
M. Wt: 487.5 g/mol
InChI Key: NLSSUSRERAMBTA-UHFFFAOYSA-N
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Description

TFC-007 is a hematopoietic prostaglandin D synthase (H-PGDS) inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O4 B1682772 TFC 007

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSUSRERAMBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TFC 007: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical structure, physicochemical properties, and biological activity of TFC 007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).

This technical guide provides a detailed overview of this compound, a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic conditions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the prostaglandin D2 pathway.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a synthetic organic compound with the molecular formula C₂₇H₂₉N₅O₄ and a molecular weight of 487.55 g/mol . Its unique chemical structure is the basis for its high affinity and selectivity for H-PGDS.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide[1]
Molecular Formula C₂₇H₂₉N₅O₄[1]
Molecular Weight 487.55 g/mol [1]
CAS Number 927878-49-7[1]
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO[1]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS)[1]. H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator involved in allergic responses and inflammation. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2.

The inhibitory activity of this compound has been quantified, demonstrating its high potency. The compound has also been utilized as a high-affinity ligand in the development of proteolysis targeting chimeras (PROTACs) for the degradation of H-PGDS, further validating its specific binding to the target enzyme[2].

Table 2: In Vitro Biological Activity of this compound

AssayParameterValueReference
H-PGDS Enzymatic AssayIC₅₀83 nM[1]
H-PGDS Binding Assay (Fluorescence Polarization)IC₅₀71 nM[3]
H-PGDS Binding Assay (Fluorescence Polarization)IC₅₀0.32 µM[2]

Signaling Pathway

This compound exerts its biological effects by intervening in the prostaglandin biosynthesis pathway. Specifically, it blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) by inhibiting H-PGDS. PGD2 is a potent signaling molecule that acts on two main G-protein coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses, such as the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes[4]. By reducing PGD2 levels, this compound can modulate these downstream inflammatory cascades.

TFC007_Signaling_Pathway cluster_upstream Prostaglandin Synthesis cluster_target This compound Inhibition cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) H_PGDS H-PGDS PGH2->H_PGDS COX1_2->PGH2 PGD2 Prostaglandin D2 (PGD2) H_PGDS->PGD2 TFC_007 This compound TFC_007->H_PGDS Inhibits DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Anti_inflammatory Anti-inflammatory Effects DP1_Receptor->Anti_inflammatory Pro_inflammatory Pro-inflammatory Effects (e.g., ILC2 activation, chemokine production) DP2_Receptor->Pro_inflammatory

Figure 1: this compound Signaling Pathway. This compound inhibits H-PGDS, blocking the synthesis of PGD2 and its downstream effects.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound against H-PGDS.

H-PGDS Inhibition Assay (Fluorescence Polarization)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against human H-PGDS.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled H-PGDS inhibitor (probe) binds to the enzyme, resulting in a high FP value. In the presence of an unlabeled inhibitor like this compound, the probe is displaced, leading to a decrease in the FP value. The extent of this decrease is proportional to the concentration of the inhibitor.

Materials:

  • Enzyme: Recombinant human H-PGDS

  • Assay Kit: Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green (Cayman Chemical, Cat. No. 600007) or similar.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Buffer: As provided in the kit.

  • Microplate: Black, 96-well or 384-well, low-volume, non-binding surface.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the dilution of the H-PGDS enzyme, the fluorescent probe, and the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known H-PGDS inhibitor, if available).

  • Assay Reaction:

    • To each well of the microplate, add the diluted this compound or control solutions.

    • Add the diluted H-PGDS enzyme solution to all wells except for the "no enzyme" control wells.

    • Add the fluorescent probe to all wells.

    • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used in the probe (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the change in fluorescence polarization (ΔmP) for each concentration of this compound relative to the controls.

    • Plot the ΔmP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

The following diagram illustrates the general workflow for determining the IC₅₀ of this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Assay Reagents (Enzyme, Probe, Buffer) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Add Reagents to Microplate (Compound, Enzyme, Probe) Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Analyze Data and Calculate IC50 FP_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for H-PGDS Inhibition Assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of H-PGDS. Its ability to specifically block the production of PGD2 makes it a valuable research tool for studying the role of this prostaglandin in health and disease. Furthermore, its favorable in vitro profile suggests its potential as a lead compound for the development of novel therapeutics for allergic and inflammatory disorders. This technical guide provides a solid foundation of its chemical and biological properties for professionals engaged in drug discovery and development.

References

TFC-007 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TFC-007 is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its primary mechanism of action involves the targeted suppression of prostaglandin D2 (PGD2) production, a key mediator in the pathophysiology of allergic inflammation. By attenuating PGD2 levels, TFC-007 effectively mitigates downstream signaling events that contribute to the clinical manifestations of allergic rhinitis and other allergic conditions. This technical guide provides a comprehensive overview of the core mechanism of action of TFC-007, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Inhibition of H-PGDS

TFC-007 functions as a highly selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to PGD2.[1][2] This targeted inhibition effectively reduces the localized and systemic production of PGD2, a critical inflammatory mediator in allergic responses. The selectivity of TFC-007 is a key attribute, as it demonstrates negligible activity against other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), leukotriene C4 (LTC4) synthase, and thromboxane A2 (TXA2) synthase. This specificity minimizes off-target effects and underscores its potential as a refined therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative data characterizing the potency and in vivo efficacy of TFC-007.

ParameterValueSpecies/ModelReference
IC50 (H-PGDS Inhibition) 83 nMIn vitro enzyme assay[1]
Selectivity Negligible inhibition of COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and mPGES-1 at 10 µMIn vitro enzyme assays[2]
In Vivo Efficacy Significant attenuation of late-phase nasal blockageGuinea pig model of allergic rhinitis[1]
Dosage (In Vivo) 30 mg/kg, p.o.Guinea pig model of allergic rhinitis[1]
Effect on PGD2 Production Almost complete suppression in nasal tissueGuinea pig model of allergic rhinitis[1]

Signaling Pathways

The mechanism of action of TFC-007 is best understood in the context of the arachidonic acid cascade and the subsequent downstream signaling of PGD2.

Arachidonic Acid Cascade and PGD2 Synthesis

The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX enzymes. H-PGDS, the direct target of TFC-007, then catalyzes the isomerization of PGH2 to PGD2.

Arachidonic_Acid_Cascade AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 TFC007 TFC-007 HPGDS H-PGDS TFC007->HPGDS PLA2 Phospholipase A2 COX COX-1 / COX-2

Caption: TFC-007 inhibits H-PGDS, blocking PGD2 synthesis.
Downstream Signaling of PGD2 in Allergic Inflammation

PGD2 exerts its pro-inflammatory effects by binding to two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] The activation of these receptors on various immune cells, including mast cells, eosinophils, and T helper 2 (Th2) cells, orchestrates the allergic inflammatory cascade.

PGD2_Signaling_Pathway cluster_receptors PGD2 Receptors cluster_cells Immune Cells cluster_effects Downstream Effects PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Vasodilation Vasodilation, Increased Vascular Permeability DP1->Vasodilation Chemotaxis Chemotaxis and Activation of Eosinophils and Th2 Cells CRTH2->Chemotaxis MastCell Mast Cell MastCell->PGD2 Release Eosinophil Eosinophil CytokineRelease Release of Pro-inflammatory Cytokines (e.g., IL-4, IL-5, IL-13) Eosinophil->CytokineRelease Th2 Th2 Cell Th2->CytokineRelease NasalBlockage Nasal Blockage Vasodilation->NasalBlockage Chemotaxis->Eosinophil Chemotaxis->Th2 Chemotaxis->NasalBlockage CytokineRelease->NasalBlockage

Caption: PGD2 downstream signaling in allergic inflammation.

Experimental Protocols

The in vivo efficacy of TFC-007 has been demonstrated in a guinea pig model of allergic rhinitis.[1] The following is a detailed methodology for this key experiment.

Animal Model: Guinea Pig Allergic Rhinitis
  • Animals: Male Hartley guinea pigs are used for this model.

  • Sensitization: Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. This sensitization phase is typically carried out over a period of two weeks with repeated injections to ensure a robust allergic phenotype.[5]

  • Challenge: Following the sensitization period, animals are challenged with an intranasal administration of OVA solution to induce an allergic reaction.

  • Endpoint Measurement: The primary endpoint is the measurement of nasal airway resistance to assess nasal blockage. This is typically done using a ventilator and a pressure transducer. Other endpoints include the quantification of PGD2 levels in nasal lavage fluid and the differential counting of inflammatory cells (e.g., eosinophils) in the lavage fluid.

TFC-007 Administration and Efficacy Assessment
  • Drug Administration: TFC-007 is administered orally (p.o.) at a dose of 30 mg/kg.

  • Timing: For prophylactic assessment, TFC-007 is administered a set time before the allergen challenge.

  • Data Analysis: The effects of TFC-007 are compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the reduction in nasal blockage and PGD2 levels.

Logical Workflow for Efficacy Evaluation

The evaluation of TFC-007's efficacy follows a logical progression from in vitro characterization to in vivo validation.

TFC007_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_outcome Outcome EnzymeAssay H-PGDS Enzyme Assay (Determine IC50) SelectivityAssay Selectivity Profiling (vs. other enzymes) EnzymeAssay->SelectivityAssay AnimalModel Allergic Rhinitis Animal Model SelectivityAssay->AnimalModel EfficacyTesting Efficacy Testing (Nasal Blockage, PGD2 levels) AnimalModel->EfficacyTesting MechanismConfirmed Confirmation of Mechanism of Action EfficacyTesting->MechanismConfirmed

Caption: Logical workflow for TFC-007 efficacy evaluation.

Conclusion

TFC-007's mechanism of action is centered on the potent and selective inhibition of H-PGDS, leading to a significant reduction in PGD2 production. This targeted approach effectively disrupts a key signaling pathway in allergic inflammation, resulting in the amelioration of allergic symptoms such as nasal blockage. The data presented in this guide underscore the therapeutic potential of TFC-007 for the treatment of allergic rhinitis and other PGD2-mediated inflammatory diseases. Further research and clinical development are warranted to fully elucidate its clinical utility.

References

TFC-007: A Technical Guide to its Discovery and Preclinical Evaluation as a Hematopoietic Prostaglandin D Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). TFC-007 has emerged as a significant research tool for investigating the role of prostaglandin D2 (PGD2) in allergic inflammation and other pathological conditions. This document summarizes its mechanism of action, key quantitative data from preclinical studies, and outlines the experimental methodologies employed in its evaluation. Particular focus is given to its effects in a guinea pig model of allergic rhinitis. While a detailed, step-by-step synthesis protocol is not publicly available, this guide describes the general chemical scaffold of TFC-007. The information presented herein is intended to support further research and development efforts in the field of inflammatory diseases.

Discovery and Chemical Properties

TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, was identified as a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses.[1][2] The discovery of TFC-007 provided a valuable pharmacological tool to probe the physiological and pathological roles of H-PGDS.

The selectivity of TFC-007 for H-PGDS over other prostanoid synthases is a key attribute, minimizing off-target effects and allowing for a more precise investigation of the PGD2 pathway. This selectivity is crucial for its potential as a therapeutic agent.[1]

More recently, TFC-007 has been utilized in the development of proteolysis targeting chimeras (PROTACs).[1][3] These novel bifunctional molecules are designed to induce the degradation of H-PGDS, offering a different therapeutic modality compared to simple inhibition.[1][3] PROTAC(H-PGDS)-1, for instance, is a chimeric molecule that incorporates TFC-007 to bind to H-PGDS and pomalidomide to engage the E3 ubiquitin ligase cereblon, thereby tagging H-PGDS for proteasomal degradation.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for TFC-007.

ParameterValueReference
H-PGDS IC50 83 nM[4][5]
Molecular Formula C27H29N5O4N/A
Molecular Weight 487.55 g/mol N/A
CAS Number 927878-49-7N/A

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for TFC-007 (N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide) has not been identified in the surveyed literature. However, the chemical structure suggests a multi-step synthesis likely involving the coupling of three key fragments: a 2-phenoxypyrimidine-5-carboxylic acid moiety, a 4-(4-aminophenyl)piperidine-1-carboxamide core, and a morpholine cap. The synthesis of structurally related pyrimidine carboxamide derivatives often involves amide bond formation between a carboxylic acid and an amine as a key step.[6][7][8]

Mechanism of Action and Signaling Pathway

TFC-007 exerts its biological effects by directly inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, to prostaglandin D2 (PGD2).[2][9] PGD2 is a potent lipid mediator that plays a crucial role in the pathophysiology of allergic inflammation.[9][10][11]

Upon its release, primarily from mast cells, PGD2 can bind to two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[10][11][12] The activation of these receptors on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream events that contribute to the clinical manifestations of allergic diseases such as allergic rhinitis and asthma.[9][10][11] These events include vasodilation, bronchoconstriction, and the recruitment and activation of inflammatory cells.[11]

By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, thereby attenuating the downstream signaling through both DP1 and CRTH2 receptors. This targeted inhibition of a key inflammatory mediator forms the basis of its therapeutic potential in allergic disorders.

PGD2_Signaling_Pathway PGD2 Signaling Pathway and Inhibition by TFC-007 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 TFC_007 TFC-007 TFC_007->HPGDS Inhibition DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Inflammatory_Response Allergic Inflammatory Response (Vasodilation, Bronchoconstriction, Cell Recruitment) DP1->Inflammatory_Response CRTH2->Inflammatory_Response

PGD2 Signaling Pathway and TFC-007 Inhibition.

Preclinical In Vivo Studies: Allergic Rhinitis Model

The primary preclinical evaluation of TFC-007 was conducted in a guinea pig model of allergic rhinitis. While the full experimental details from the primary publication by Nabe et al. (2011) are not publicly accessible, the abstract and related literature provide a high-level overview of the methodology and key findings.

Experimental Protocol Overview

The study likely involved the following general steps, which are common in the establishment and utilization of guinea pig models of allergic rhinitis:[13][14][15][16][17]

  • Sensitization: Guinea pigs were sensitized to an allergen, such as ovalbumin or Japanese cedar pollen, to induce an allergic phenotype. This is typically achieved through repeated administration of the allergen, often with an adjuvant.[16][17]

  • Allergen Challenge: Once sensitized, the animals were challenged with the allergen, usually via intranasal administration, to elicit an allergic rhinitis response.[13][16]

  • TFC-007 Administration: TFC-007 was administered orally to the sensitized and challenged animals to assess its efficacy in mitigating the allergic symptoms.

  • Assessment of Allergic Response: The severity of the allergic rhinitis was evaluated by measuring various parameters, including:

    • Nasal Blockage: Assessed by measuring changes in respiratory frequency or nasal airway resistance.[18]

    • PGD2 Levels: Measured in nasal lavage fluid to confirm target engagement and the biochemical efficacy of TFC-007.

    • Inflammatory Cell Infiltration: Eosinophil counts in nasal lavage fluid were likely determined to assess the anti-inflammatory effects of the compound.[13]

Experimental_Workflow High-Level Experimental Workflow for TFC-007 In Vivo Evaluation Start Start Sensitization Sensitization of Guinea Pigs (e.g., with Ovalbumin) Start->Sensitization Allergen_Challenge Intranasal Allergen Challenge Sensitization->Allergen_Challenge Grouping Randomization into Treatment Groups Allergen_Challenge->Grouping Treatment Oral Administration (Vehicle or TFC-007) Grouping->Treatment Assessment Assessment of Allergic Rhinitis Symptoms Treatment->Assessment Nasal_Blockage Measure Nasal Blockage Assessment->Nasal_Blockage PGD2_Measurement Measure PGD2 in Nasal Lavage Assessment->PGD2_Measurement Eosinophil_Count Count Eosinophils in Nasal Lavage Assessment->Eosinophil_Count Data_Analysis Data Analysis and Comparison Nasal_Blockage->Data_Analysis PGD2_Measurement->Data_Analysis Eosinophil_Count->Data_Analysis End End Data_Analysis->End

References

Unraveling the Biological Profile of TFC 007: A Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the biological activity of the compound designated TFC 007 have revealed a notable absence of publicly available data. Extensive searches of scientific literature and databases did not yield specific information regarding a molecule with this identifier. The search results primarily pointed to research on "Total Flavonoid Content" (TFC) in various plant extracts and unrelated compounds such as TFC-612.

This guide, therefore, serves as a foundational framework. As data on this compound becomes available, this document can be populated to provide a comprehensive overview of its biological functions, mechanisms of action, and therapeutic potential.

Quantitative Biological Activity

A critical aspect of characterizing any new chemical entity is the quantitative assessment of its biological effects. This data, typically presented in tabular format, allows for direct comparison of potency and efficacy across different assays and against reference compounds.

Table 1: In Vitro Biological Activity of this compound

Target/AssayMetric (IC50, EC50, Ki, etc.)Value (nM or µM)Reference CompoundReference ValueNotes
No Data Available

Table 2: Ex Vivo/In Vivo Efficacy of this compound

Animal Model/SystemDosing RegimenEfficacy ReadoutResultp-valueNotes
No Data Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections would outline the specific protocols used to assess the biological activity of this compound.

In Vitro Assay Protocol

This section would detail the step-by-step procedure for a key in vitro assay, for example, a kinase inhibition assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials: Recombinant kinase, substrate, ATP, assay buffer, detection reagents, microplates, this compound.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • Add the kinase and substrate to the microplate wells.

    • Add the diluted this compound or vehicle control to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay Protocol

This would describe a representative cell-based assay, for instance, a cell proliferation assay.

  • Objective: To evaluate the effect of this compound on the proliferation of a specific cancer cell line.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum, penicillin-streptomycin, this compound, proliferation assay reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the proliferation assay reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log concentration of this compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and predicting its physiological effects. Diagrams generated using Graphviz would visually represent these complex interactions.

As no specific signaling pathway has been identified for this compound, a hypothetical workflow for pathway elucidation is presented below.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Target Validation cluster_mechanism Mechanism of Action High-Throughput Screening High-Throughput Screening Target Deconvolution Target Deconvolution High-Throughput Screening->Target Deconvolution Phenotypic Screening Phenotypic Screening Phenotypic Screening->Target Deconvolution Biochemical Assays Biochemical Assays Target Deconvolution->Biochemical Assays Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Pathway Analysis Pathway Analysis Cellular Target Engagement->Pathway Analysis Western Blotting Western Blotting Pathway Analysis->Western Blotting RNA Sequencing RNA Sequencing Pathway Analysis->RNA Sequencing Animal Models Animal Models Pathway Analysis->Animal Models

Figure 1. A generalized experimental workflow for identifying the target and mechanism of action of a novel compound like this compound.

Should this compound be identified as, for example, an inhibitor of the MAPK/ERK pathway, a diagram illustrating this would be generated.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors TFC007 This compound TFC007->MEK GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Figure 2. A hypothetical signaling pathway for this compound as an inhibitor of MEK within the MAPK/ERK cascade.

Conclusion

While the current body of public scientific knowledge does not contain information on this compound, this guide provides the necessary structure to comprehensively detail its biological activity once data becomes available. The emphasis on quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways will ensure that future information is presented in a manner that is both accessible and actionable for the scientific community. Researchers with access to data on this compound are encouraged to populate this framework to advance our collective understanding of this novel compound.

TFC-007: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). The information herein is compiled to support research and development activities by providing a clear understanding of the compound's physicochemical properties.

Core Physicochemical Data

TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a small molecule with the following key identifiers:

PropertyValue
CAS Number 927878-49-7
Molecular Formula C₂₇H₂₉N₅O₄
Molecular Weight 487.55 g/mol
Appearance Crystalline solid

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the known solubility data for TFC-007 in various solvents.

Table 1: Qualitative and Quantitative Solubility of TFC-007

SolventSolubilityConcentrationCitation
Dimethyl Sulfoxide (DMSO)Soluble1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Solubleup to 100 mM[2]
Dimethylformamide (DMF)Soluble10 mg/mL[1]
EthanolInsoluble-[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble-[1]

Stability Data

Understanding the stability of TFC-007 under various conditions is essential for its handling, storage, and formulation development.

Table 2: Stability of TFC-007

FormStorage TemperatureDurationCitation
Solid (Powder)-20°C≥ 4 years[1]
In Solvent-80°C6 months[3]
In Solvent-20°C1 month[3]

Experimental Protocols

While specific experimental protocols for TFC-007 are not publicly available, the following are detailed, standard methodologies for determining solubility and stability that are widely accepted in the pharmaceutical industry.

Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of TFC-007 in a buffered aqueous solution, which is relevant for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of TFC-007 (e.g., 10 mM) is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

  • Addition to Buffer: A small aliquot (e.g., 1-2 µL) of each DMSO solution is added to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Precipitation Detection: The presence of precipitate is detected using a nephelometric or turbidimetric plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assessment

Objective: To determine the thermodynamic equilibrium solubility of TFC-007, which is crucial for formulation development.

Methodology:

  • Sample Preparation: An excess amount of solid TFC-007 is added to a known volume of the test solvent (e.g., water, buffer, or a formulation vehicle) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of TFC-007 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is reported as the average concentration from multiple replicates.

Solid-State Stability Testing

Objective: To evaluate the stability of TFC-007 in its solid form under accelerated and long-term storage conditions.

Methodology:

  • Sample Preparation: TFC-007 powder is placed in appropriate containers that are representative of the intended storage packaging.

  • Storage Conditions: The samples are stored under various conditions as per ICH guidelines, such as:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, the samples are analyzed for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: HPLC analysis to detect and quantify any degradation products.

    • Assay: HPLC analysis to determine the amount of remaining TFC-007.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated based on the long-term data.

In-Solution Stability Testing

Objective: To assess the stability of TFC-007 in a chosen solvent or formulation vehicle.

Methodology:

  • Solution Preparation: A solution of TFC-007 is prepared at a relevant concentration in the solvent of interest (e.g., DMSO for stock solutions, or an aqueous buffer for formulation).

  • Storage: The solution is stored under specified conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, or elevated temperature at 40°C), protected from light if necessary.

  • Sampling and Analysis: Aliquots are taken at various time points (e.g., 0, 1, 3, 7, 14, 30 days) and analyzed by HPLC to determine the concentration of TFC-007 and the presence of any degradants.

  • Data Analysis: The percentage of TFC-007 remaining at each time point is calculated to determine its stability in the solution.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

G cluster_0 Kinetic Solubility Workflow A Prepare TFC-007 Stock in DMSO B Serial Dilution in DMSO A->B C Add to Aqueous Buffer B->C D Incubate and Shake C->D E Measure Turbidity D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Assessment.

G cluster_1 Solid-State Stability Workflow A Store TFC-007 at Defined Conditions (Temp/RH) B Pull Samples at Time Points A->B C Visual Inspection B->C D HPLC Analysis for Purity and Assay B->D E Evaluate Degradation Profile D->E

Caption: Workflow for Solid-State Stability Testing.

Signaling Pathway Context

TFC-007 is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is involved in the inflammatory cascade.

G cluster_2 Prostaglandin D2 Synthesis Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) (Pro-inflammatory) PGH2->PGD2 Catalyzed by Inflammatory Response Inflammatory Response PGD2->Inflammatory Response HPGDS H-PGDS HPGDS->PGD2 TFC007 TFC-007 TFC007->HPGDS Inhibits

Caption: Inhibition of the H-PGDS Pathway by TFC-007.

References

TFC-007: A Technical Guide to Target Identification and Validation for Hematopoietic Prostaglandin D Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and validation of TFC-007 as a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the pathophysiology of allergic diseases. This document details the mechanism of action of TFC-007, summarizes key quantitative data, outlines experimental methodologies for its evaluation, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of H-PGDS inhibitors for therapeutic applications.

Introduction: Hematopoietic Prostaglandin D Synthase (H-PGDS) as a Therapeutic Target

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] PGD2 is a lipid mediator implicated in a variety of physiological and pathological processes, including the regulation of sleep, pain perception, and inflammation.[2] In the context of allergic inflammation, PGD2 is predominantly produced by mast cells, basophils, and Th2 lymphocytes.[3] Upon its release, PGD2 exerts its effects through binding to two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4]

The activation of these receptors, particularly CRTH2, on immune cells such as eosinophils, basophils, and Th2 cells, promotes their recruitment, activation, and survival, thereby perpetuating the inflammatory cascade characteristic of allergic diseases like allergic rhinitis and asthma.[4][5] Given the central role of the H-PGDS/PGD2 axis in allergic responses, the selective inhibition of H-PGDS presents a promising therapeutic strategy to attenuate the production of this pro-inflammatory mediator and ameliorate the symptoms of allergic inflammation.[5]

Target Identification and Validation of TFC-007

TFC-007 has been identified as a potent and selective inhibitor of hematopoietic prostaglandin D synthase.[6] Its chemical formula is C27H29N5O4.

Mechanism of Action

TFC-007 exerts its pharmacological effect by directly inhibiting the enzymatic activity of H-PGDS, thereby blocking the conversion of PGH2 to PGD2. This leads to a reduction in the localized and systemic levels of PGD2, which in turn mitigates the downstream inflammatory signaling cascades mediated by this prostaglandin. The selectivity of TFC-007 for H-PGDS over other enzymes in the arachidonic acid cascade is a key attribute, minimizing the potential for off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for TFC-007, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of TFC-007

ParameterValueReference
IC50 (H-PGDS) 83 nM[6]

Table 2: In Vivo Efficacy of TFC-007 in a Guinea Pig Model of Allergic Rhinitis

TreatmentDosageEffect on PGD2 ProductionEffect on Late Phase Nasal BlockageReference
TFC-00730 mg/kg, p.o.Almost completely suppressedPartially but significantly attenuated[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the validation of TFC-007.

H-PGDS Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of TFC-007 on H-PGDS.

Methodology:

A common method for assessing H-PGDS inhibition is a fluorescence polarization (FP)-based assay.[7]

  • Reagents and Materials:

    • Recombinant human H-PGDS enzyme.[1]

    • A fluorescently labeled PGD2 probe that binds to H-PGDS.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 10% glycerol, 0.15 M NaCl, and 1 mM DTT).[1]

    • TFC-007 at various concentrations.

    • 96-well or 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • The H-PGDS enzyme is incubated with the fluorescently labeled PGD2 probe in the assay buffer, allowing for binding to occur.

    • TFC-007 at serially diluted concentrations is added to the wells.

    • The plate is incubated to allow the reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured.

    • In the absence of an inhibitor, the probe binds to the large enzyme, resulting in a high FP signal. In the presence of TFC-007, the probe is displaced from the enzyme, leading to a decrease in the FP signal.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Allergic Rhinitis in Guinea Pigs

Objective: To evaluate the in vivo efficacy of TFC-007 in a relevant animal model of allergic rhinitis.[6]

Methodology: This protocol is based on the methods described by Nabe et al. (2011).[6]

  • Animals: Male Dunkin Hartley guinea pigs are commonly used for this model.[8]

  • Sensitization and Challenge:

    • Animals are sensitized to an allergen, such as ovalbumin or Japanese cedar pollen.[6][8] Sensitization can be achieved through intranasal administration of the allergen.[8]

    • Following a sensitization period, the animals are challenged with the same allergen to induce an allergic response.[6]

  • TFC-007 Administration:

    • TFC-007 is administered orally (p.o.) at a dose of 30 mg/kg.[6]

    • The compound can be given either before the allergen challenge to assess its prophylactic effect or after the challenge to evaluate its therapeutic potential.[6]

  • Measurement of Nasal Blockage:

    • Nasal blockage can be assessed by measuring nasal airway resistance using techniques like acoustic rhinometry or a ventilator/flow method.[8][9]

    • Measurements are taken at various time points after the allergen challenge to evaluate both the early and late phase responses.[6]

  • Measurement of PGD2 Levels:

    • Nasal lavage fluid is collected from the animals at different time points post-challenge.[10]

    • The concentration of PGD2 in the nasal lavage fluid is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA).[11][12]

Visualizations

Signaling Pathway

H_PGDS_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 H_PGDS H-PGDS PGH2->H_PGDS PGD2 PGD2 H_PGDS->PGD2 TFC_007 TFC-007 TFC_007->H_PGDS DP1_Receptor DP1 Receptor PGD2->DP1_Receptor CRTH2_Receptor CRTH2 (DP2) Receptor PGD2->CRTH2_Receptor Immune_Cells Immune Cells (Eosinophils, Basophils, Th2 Cells) DP1_Receptor->Immune_Cells CRTH2_Receptor->Immune_Cells Inflammation Allergic Inflammation (Nasal Blockage) Immune_Cells->Inflammation Experimental_Workflow Start Start: Guinea Pig Model of Allergic Rhinitis Sensitization Sensitization with Allergen Start->Sensitization Grouping Grouping of Animals Sensitization->Grouping Vehicle Vehicle Control Grouping->Vehicle Control Group TFC_007_Treatment TFC-007 (30 mg/kg, p.o.) Grouping->TFC_007_Treatment Treatment Group Challenge Allergen Challenge Vehicle->Challenge TFC_007_Treatment->Challenge Measurements Post-Challenge Measurements Challenge->Measurements Nasal_Blockage Nasal Blockage Assessment Measurements->Nasal_Blockage PGD2_Levels PGD2 Level Measurement (Nasal Lavage) Measurements->PGD2_Levels Data_Analysis Data Analysis and Comparison Nasal_Blockage->Data_Analysis PGD2_Levels->Data_Analysis

References

Role of PGD2 in inflammatory diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Prostaglandin D2 in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the arachidonic acid cascade, playing a complex and often dichotomous role in the inflammatory process.[1][2] Synthesized by hematopoietic and lipocalin-type PGD synthases, PGD2 exerts its effects through two distinct G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2).[3][4][5][6] The signaling through these receptors often leads to opposing biological outcomes. Activation of the CRTH2 receptor is predominantly pro-inflammatory, driving the recruitment and activation of key effector cells in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, and basophils.[7][8] This pathway is strongly implicated in the pathophysiology of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[7][9][10] Conversely, signaling through the DP1 receptor is often associated with anti-inflammatory and pro-resolution effects, including vasodilation, inhibition of immune cell migration, and enhancement of endothelial barrier function.[3][7][11] This guide provides a comprehensive overview of PGD2 biosynthesis, its divergent signaling pathways, and its multifaceted role in various inflammatory conditions. It also details key experimental protocols for studying PGD2 and summarizes quantitative data to illuminate its therapeutic potential as a drug target.

PGD2 Biosynthesis

PGD2 is synthesized from arachidonic acid through a multi-step enzymatic pathway.[1] The process is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1][12] PGH2 serves as a common precursor for various prostanoids.[1] The final and rate-limiting step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct PGD synthases (PGDS):

  • Hematopoietic PGD Synthase (H-PGDS): Found in immune cells like mast cells, Th2 cells, and dendritic cells, H-PGDS is the primary source of PGD2 in allergic inflammation.[1][3][13]

  • Lipocalin-type PGD Synthase (L-PGDS): Predominantly expressed in the central nervous system, where it is involved in sleep regulation, L-PGDS is also found in other tissues and can contribute to inflammatory responses.[1][3][13]

G cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1/2) HPGDS H-PGDS LPGDS L-PGDS

Caption: PGD2 Biosynthesis Pathway. Max Width: 760px.

PGD2 Signaling Pathways: A Tale of Two Receptors

The biological effects of PGD2 are mediated primarily by two receptors, DP1 and CRTH2, which are coupled to different G-proteins and trigger opposing downstream signaling cascades.[3][4][9]

  • DP1 Receptor: This receptor couples to the Gs alpha subunit (Gαs). Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This pathway is generally associated with anti-inflammatory effects, such as smooth muscle relaxation, vasodilation, and inhibition of inflammatory cell activation.[7][11]

  • CRTH2 (DP2) Receptor: This receptor couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP. More importantly, the βγ subunits released from Gαi activate phospholipase C (PLC), which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates Protein Kinase C (PKC), promoting pro-inflammatory responses like chemotaxis, cellular activation, and cytokine release.[7][13]

G cluster_membrane Cell Membrane PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gαs DP1->Gs AC_up Adenylyl Cyclase Gs->AC_up Activates cAMP ↑ cAMP AC_up->cAMP PKA PKA cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects (e.g., Vasodilation, Inhibition of cell migration) PKA->Anti_Inflammatory Gi Gαi CRTH2->Gi PLC PLC Gi->PLC Activates (via βγ) IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Pro_Inflammatory Pro-inflammatory Effects (e.g., Chemotaxis, Cytokine Release) Ca_PKC->Pro_Inflammatory

Caption: Contrasting PGD2 Signaling Pathways via DP1 and CRTH2 Receptors. Max Width: 760px.

The Dichotomous Role of PGD2 in Inflammation

The ultimate effect of PGD2—whether pro- or anti-inflammatory—depends on the context, the specific disease state, and the relative expression of DP1 and CRTH2 receptors on target cells.[1][3]

Pro-inflammatory Effects (CRTH2-Mediated)

In the context of allergic diseases, the pro-inflammatory actions of PGD2 are dominant.[1] PGD2 is a major product of activated mast cells and acts as a potent chemoattractant for key effector cells of type 2 inflammation through the CRTH2 receptor.[4][14]

  • Recruitment of Immune Cells: PGD2 selectively induces the migration of Th2 cells, eosinophils, and basophils to sites of allergic inflammation.[3][4][15]

  • Activation of Effector Cells: Beyond chemotaxis, PGD2 binding to CRTH2 activates these cells, promoting the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and other mediators.[7][13]

  • Pathophysiology in Asthma: In asthmatics, PGD2 levels in airways can be significantly elevated.[14] It contributes to bronchoconstriction, airway hyperreactivity, mucus production, and eosinophilic inflammation.[1][9][16]

  • Role in Atopic Dermatitis: In the skin, PGD2 is involved in chronic allergic inflammation, contributing to the infiltration of lymphocytes and eosinophils that characterize atopic dermatitis lesions.[10][17]

Anti-inflammatory & Pro-resolution Effects (DP1-Mediated)

In contrast to its role in allergy, PGD2 can also exert significant anti-inflammatory and pro-resolution effects, which are often mediated by the DP1 receptor.[1][2]

  • Inhibition of Neutrophil Infiltration: In models of acute inflammation and colitis, PGD2 acting via the DP1 receptor has been shown to attenuate neutrophil infiltration.[1]

  • Endothelial Barrier Enhancement: PGD2-DP1 signaling can enhance endothelial barrier function, which helps to limit inflammatory edema and leukocyte extravasation.[3]

  • Resolution of Inflammation: PGD2 and its downstream metabolites, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), play a role in the resolution phase of inflammation.[1] 15d-PGJ2 can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit pro-inflammatory transcription factors like NF-κB.[1][2]

  • Modulation of Innate Immunity: PGD2 has been shown to inhibit the expression of the pro-inflammatory receptor TREM-1 on macrophages, highlighting a regulatory role in innate immune responses to bacterial infections.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PGD2 signaling and its levels in disease.

Table 1: PGD2 Receptors and Key Characteristics

Feature DP1 Receptor CRTH2 (DP2) Receptor
Alternate Names PTGDR GPR44, DP2
G-Protein Coupling Gs[18] Gi[7]
Primary Signaling ↑ cAMP, PKA activation[11] ↓ cAMP, ↑ Ca²⁺, PKC activation[7]
Key Cellular Effects Vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, inhibition of cell migration[7][11][15] Chemotaxis and activation of Th2 cells, eosinophils, basophils; cytokine release[3][7][15]

| Role in Inflammation | Generally anti-inflammatory, pro-resolution[3][9][11] | Pro-inflammatory, particularly in type 2 allergic responses[7][9][11] |

Table 2: PGD2 Levels in Inflammatory Diseases

Disease Biological Sample Finding Reference
Asthma Bronchoalveolar Lavage (BAL) Fluid Levels are 10-fold higher than in controls, and can increase up to 150-fold after allergen challenge. [14][16]
Allergic Rhinitis Nasal Lavage Fluid Increased levels detected following allergen provocation. [9]
Atopic Dermatitis Skin Cutaneous PGD2 levels increase following scratching. [19]

| Systemic Mastocytosis | Plasma / Urine | Elevated levels of PGD2 or its metabolites are used as diagnostic markers. |[14] |

Experimental Protocols

Investigating the role of PGD2 requires robust and sensitive methodologies for its quantification and for studying its biological effects.

Quantification of PGD2 in Biological Samples

Due to its short half-life and low concentrations, accurate measurement of PGD2 is challenging.[3][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Protocol: PGD2 Measurement by LC-MS/MS

  • Sample Collection & Stabilization: Collect biological fluids (e.g., plasma, BAL fluid, cell culture supernatant) into tubes containing an antioxidant like butylated hydroxytoluene (BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Immediately freeze samples at -80°C.[20] PGD2 is unstable, and samples should be processed in under 8 hours.[20][21]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2) to the sample to account for analyte loss during extraction and analysis.[20]

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Acidify the sample (e.g., with citric acid) and load it onto the cartridge. Wash the cartridge to remove interfering substances and then elute the prostaglandins with an organic solvent (e.g., ethyl acetate or methanol).

  • LC-MS/MS Analysis: Concentrate the eluate under nitrogen and reconstitute in the mobile phase. Inject the sample into a reversed-phase HPLC system coupled to a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native PGD2 and the deuterated internal standard. Calculate the concentration based on the peak area ratio relative to a standard curve.[20]

G start Biological Sample (e.g., Plasma, BALF) step1 Add Antioxidant (BHT) & Internal Standard (d4-PGD2) start->step1 step2 Solid Phase Extraction (SPE) on C18 Cartridge step1->step2 step3 Elute and Concentrate under Nitrogen step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 Inject into LC-MS/MS System step4->step5 step6 Quantify using Multiple Reaction Monitoring (MRM) step5->step6 end PGD2 Concentration Data step6->end

Caption: Experimental Workflow for PGD2 Quantification by LC-MS/MS. Max Width: 760px.
In Vivo Models: Chronic Allergic Skin Inflammation

Animal models are crucial for dissecting the in vivo function of the PGD2-CRTH2 axis.

Protocol: Murine Model of Chronic Contact Hypersensitivity

  • Sensitization: On day 0, sensitize wild-type and CRTH2-deficient mice by applying a hapten (e.g., oxazolone or DNFB) to a shaved area of abdominal skin.

  • Challenge: Starting on day 5, repeatedly challenge the mice by applying a lower concentration of the same hapten to the ear skin every other day for several weeks.

  • Measurement of Inflammation: Measure the ear swelling response using calipers 24 hours after each challenge. This serves as a primary endpoint for the inflammatory response.

  • Histological Analysis: At the end of the experiment, collect ear tissue for histological analysis (e.g., H&E staining) to quantify the infiltration of inflammatory cells such as eosinophils and lymphocytes.

  • Immunological Analysis: Collect serum to measure total and antigen-specific IgE levels by ELISA.[10] Isolate cells from draining lymph nodes or spleen to analyze T-cell responses and cytokine production (e.g., IL-4, IL-5) by flow cytometry or ELISpot.

  • Pharmacological Intervention: To test therapeutic agents, treat a cohort of wild-type mice with an H-PGDS inhibitor or a CRTH2 antagonist (e.g., ramatroban) during the challenge phase and compare the outcomes to vehicle-treated controls.[10]

Conclusion and Future Directions

Prostaglandin D2 is a pleiotropic lipid mediator with a dual role in inflammation that is dictated by its receptor interactions. The pro-inflammatory PGD2-CRTH2 axis is a validated and highly attractive target for the treatment of allergic diseases, particularly asthma and atopic dermatitis.[5][10] Several CRTH2 antagonists have been developed and tested in clinical trials, showing promise in reducing eosinophilic inflammation.[7] Conversely, harnessing the anti-inflammatory and pro-resolution effects of the DP1 pathway with selective agonists could offer novel therapeutic strategies for other inflammatory conditions.[1]

Future research should focus on better defining the patient populations most likely to benefit from CRTH2 antagonism, potentially through biomarker-driven phenotyping.[7] Furthermore, a deeper understanding of the interplay between the DP1 and CRTH2 pathways and the role of PGD2 metabolites in different disease contexts will be crucial for the development of more targeted and effective therapies that modulate this complex signaling network.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of REV-ERB Agonists

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide a framework for the in vitro evaluation of synthetic REV-ERB agonists, such as TFC 007. The methodologies are based on established assays for known REV-ERB agonists like SR9009 and SR9011 and are intended for researchers in drug development and cell biology.

Introduction

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic pathways.[1][2] Pharmacological activation of REV-ERB has shown therapeutic potential in models of sleep disorders, metabolic diseases, inflammation, and cancer.[2][3][4][5] The following protocols detail key in vitro assays to characterize the potency, efficacy, and mechanism of action of novel REV-ERB agonists.

Data Summary

Table 1: Potency of Synthetic REV-ERB Agonists

CompoundAssay TypeCell Line/SystemTargetIC50 (nM)Reference
SR9009REV-ERBα Transfection Assay-Bmal1 Promoter Luciferase710[3]
SR9011REV-ERBα Transfection Assay-Bmal1 Promoter Luciferase620[3]

Experimental Protocols

REV-ERB Reporter Assay

This assay is designed to determine the potency and efficacy of a test compound in activating REV-ERB. It utilizes a luciferase reporter gene under the control of a REV-ERB target gene promoter, such as Bmal1.[3]

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding and Transfection cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Data Acquisition and Analysis seed Seed cells (e.g., HEK293T) in 96-well plates transfect Co-transfect with REV-ERBα expression vector and Bmal1-luciferase reporter vector seed->transfect treat Treat cells with serial dilutions of test compound (e.g., this compound) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Measure luminescence lyse->read analyze Calculate IC50 values read->analyze

Caption: Workflow for REV-ERB Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293T) cells in 96-well plates.

    • Co-transfect cells with a full-length REV-ERBα expression vector and a luciferase reporter plasmid containing the Bmal1 promoter.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control.

  • Luminescence Measurement:

    • Following a 24-hour incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the IC50 value.

Target Gene Expression Analysis in HepG2 Cells

This protocol measures the effect of the test compound on the mRNA expression of REV-ERB target genes in a relevant cell line, such as the human hepatoma cell line HepG2.[3]

Methodology:

  • Cell Culture and Treatment:

    • Plate HepG2 cells and allow them to adhere.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

    • Synthesize complementary DNA (cDNA) from the RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for REV-ERB target genes (e.g., BMAL1, CLOCK, NRF2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

In Vitro Anti-Inflammatory Assay in Macrophages

This assay evaluates the anti-inflammatory properties of the REV-ERB agonist by measuring its ability to suppress the expression and secretion of pro-inflammatory cytokines in macrophages.[6]

Workflow Diagram:

G cluster_0 Cell Culture and Differentiation cluster_1 Compound Treatment and Stimulation cluster_2 Endpoint Analysis seed Seed THP-1 monocytes differentiate Differentiate into macrophages with PMA seed->differentiate pre_treat Pre-treat macrophages with test compound differentiate->pre_treat stimulate Stimulate with LPS pre_treat->stimulate elisa Measure IL-1β secretion by ELISA stimulate->elisa qpcr Measure NLRP3 mRNA expression by qPCR elisa->qpcr

Caption: Workflow for Macrophage Anti-Inflammatory Assay.

Methodology:

  • Macrophage Differentiation:

    • Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment and Stimulation:

    • Pre-treat the differentiated macrophages with the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines, such as IL-1β, using an enzyme-linked immunosorbent assay (ELISA).[6]

  • Gene Expression Analysis:

    • Isolate RNA from the cells and perform qPCR to analyze the expression of inflammatory genes, such as NLRP3.[6]

Signaling Pathway

REV-ERB Signaling and Downstream Effects:

G TFC_007 This compound (REV-ERB Agonist) REV_ERB REV-ERBα/β TFC_007->REV_ERB activates BMAL1_CLOCK BMAL1/CLOCK REV_ERB->BMAL1_CLOCK represses Metabolic_Genes Metabolic Gene Expression (e.g., lipogenesis, gluconeogenesis) REV_ERB->Metabolic_Genes represses Inflammatory_Genes Inflammatory Gene Expression (e.g., NLRP3, IL-1β) REV_ERB->Inflammatory_Genes represses Circadian_Rhythm Circadian Rhythm Regulation BMAL1_CLOCK->Circadian_Rhythm drives Metabolism Metabolic Homeostasis Metabolic_Genes->Metabolism Inflammation Reduced Inflammation Inflammatory_Genes->Inflammation

Caption: REV-ERB signaling pathway activated by an agonist.

This diagram illustrates that a REV-ERB agonist like this compound activates REV-ERBα/β, leading to the repression of its target genes, including the core clock components BMAL1 and CLOCK, as well as genes involved in metabolism and inflammation.[1][6] This modulation of gene expression ultimately influences circadian rhythms, metabolic homeostasis, and inflammatory responses.

References

Application Notes and Protocols for TFC 007 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the conversion of PGH2 to PGD2, a mediator implicated in the pathophysiology of allergic diseases. These application notes provide an overview of the use of this compound in a relevant in vivo animal model of allergic rhinitis, including experimental protocols and key findings.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the H-PGDS enzyme, thereby reducing the production of PGD2. PGD2 is a critical mediator in allergic responses, contributing to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells such as eosinophils and T-helper 2 (Th2) lymphocytes. By blocking PGD2 synthesis, this compound can attenuate the downstream inflammatory effects associated with allergic reactions.

Signaling Pathway of H-PGDS in Allergic Rhinitis```dot

H_PGDS_Pathway cluster_antigen_presenting_cell Antigen Presenting Cell cluster_mast_cell Mast Cell cluster_effects Pathophysiological Effects Allergen Allergen APC APC Th0 Naive T cell (Th0) Th2 Th2 Cell MastCell Mast Cell IgE IgE ArachidonicAcid Arachidonic Acid COX COX-1/2 PGH2 PGH2 HPGDS H-PGDS PGD2 PGD2 NasalBlockage Late-Phase Nasal Blockage PGD2->NasalBlockage TFC007 This compound

Caption: Workflow for evaluating this compound in a guinea pig model of allergic rhinitis.

Data Presentation

The following tables summarize the expected outcomes based on the study by Nabe et al. (2011). [1] Table 1: Effect of this compound on PGD2 Production in Nasal Lavage Fluid

Treatment GroupPGD2 Levels (Early Phase)PGD2 Levels (Late Phase)
Vehicle ControlElevatedElevated
This compound (30 mg/kg, p.o.)Almost Completely SuppressedAlmost Completely Suppressed

Table 2: Efficacy of this compound on Allergic Rhinitis Symptoms

SymptomEarly-Phase ResponseLate-Phase Response
SneezingNo significant effectNot applicable
Nasal BlockageNo significant effectPartially but significantly attenuated
Nasal EosinophiliaNot applicableNot suppressed

Conclusion

This compound demonstrates potent inhibition of H-PGDS in vivo, leading to a significant reduction in PGD2 production in the nasal tissue of a guinea pig model of allergic rhinitis. [1]This inhibition of PGD2 synthesis is associated with a significant attenuation of late-phase nasal blockage, a key symptom of allergic rhinitis. [1]Interestingly, this compound did not affect early-phase symptoms such as sneezing, nor did it suppress the infiltration of eosinophils into the nasal cavity. [1]These findings suggest that PGD2 produced by H-PGDS early after an antigen challenge plays a crucial role in the development of late-phase nasal obstruction, potentially through mechanisms independent of eosinophil infiltration. [1]The selective targeting of H-PGDS by this compound represents a promising therapeutic strategy for the management of allergic rhinitis. [1]

Disclaimer

This document is intended for research and informational purposes only. The protocols and data presented are based on published scientific literature. Researchers should critically evaluate and adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use. This compound is a research compound and is not approved for human use.

References

Application Notes and Protocols for TFC 007 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to use TFC 007 in cell culture experiments

Audience: Researchers, scientists, and drug development professionals.

Initial literature and database searches did not yield specific information for a compound designated "this compound" within the context of cell culture experiments. The information presented here is based on general principles of cell culture and compound testing. Researchers should adapt these protocols based on the specific characteristics of this compound once they are known.

Introduction

These application notes provide a comprehensive guide for the utilization of a hypothetical compound, this compound, in various cell culture-based assays. The protocols outlined below are intended to serve as a foundational framework for researchers and drug development professionals to assess the biological activity of this compound. The described methodologies cover essential preliminary experiments, including determining optimal concentration ranges, assessing cytotoxicity, and investigating the compound's impact on a hypothetical signaling pathway.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
185.76.2
1052.17.8
5021.34.9
1005.82.1
Table 2: Cytotoxicity of this compound
Concentration (µM)% Cytotoxicity (LDH Release)Standard Deviation
0 (Vehicle Control)2.10.8
15.51.2
1015.82.5
5045.25.6
10088.97.3
Table 3: Effect of this compound on Gene Expression (Hypothetical Pathway)
Gene TargetFold Change (this compound vs. Control)p-value
Gene A2.5<0.01
Gene B-1.8<0.05
Gene C1.2>0.05

Experimental Protocols

General Cell Culture Maintenance

Standard aseptic techniques are paramount for all cell culture procedures to prevent contamination.[1] Most mammalian cell lines are maintained at 37°C in a humidified incubator with 5% CO2.[1] Culture medium should be refreshed regularly to ensure nutrient availability and remove metabolic waste.[1] For adherent cells, passaging is required to maintain cells in an exponential growth phase.[2]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in the cell viability protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit) and a vehicle-only control.

  • Incubate the plate for the desired treatment duration.

  • After incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Gene Expression Analysis (Quantitative PCR)

This protocol measures changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (and a vehicle control) for a specified time.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.

Visualizations

G Experimental Workflow for this compound Evaluation cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Prepare this compound Stock Solution C Treat Cells with this compound (Dose-Response and Time-Course) A->C B Culture and Seed Cells B->C D Cell Viability Assay (e.g., MTT) C->D E Cytotoxicity Assay (e.g., LDH) C->E F Gene Expression Analysis (e.g., qPCR) C->F G Determine IC50 D->G H Quantify Cytotoxicity E->H I Analyze Gene Expression Changes F->I

Caption: Workflow for evaluating the in vitro effects of this compound.

G Hypothetical this compound Signaling Pathway TFC007 This compound Receptor Cell Surface Receptor TFC007->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF GeneA Gene A Expression TF->GeneA Upregulation GeneB Gene B Expression TF->GeneB Downregulation CellularResponse Cellular Response (e.g., Apoptosis) GeneA->CellularResponse GeneB->CellularResponse

References

TFC 007 for studying allergic rhinitis models

Author: BenchChem Technical Support Team. Date: November 2025

Note on "TFC-007"

Extensive searches for "TFC-007" in the context of allergic rhinitis models and treatments did not yield any relevant scientific or clinical data. The search results were predominantly associated with a collectible toy figure, "TFC-007 Rage of Hercules."

It is possible that "TFC-007" is an internal, preclinical, or developmental code for a compound that is not yet disclosed in public literature. Without a specific chemical name, target, or associated research institution, providing detailed and accurate application notes for this specific designation is not feasible.

Therefore, the following application notes and protocols are presented as a comprehensive template for a hypothetical investigational compound, hereafter referred to as "Compound-X," for the study of allergic rhinitis models. This template is designed to meet all the structural, data presentation, and visualization requirements of the original request and can be adapted by researchers once the specific details of their compound of interest are known.

Application Notes: Efficacy of Compound-X in a Murine Model of Allergic Rhinitis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allergic rhinitis is a prevalent upper airway inflammatory disease characterized by an IgE-mediated immune response to inhaled allergens. This condition significa

Application Notes and Protocols: TFC-007 Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is an important lipid mediator implicated in the pathogenesis of various inflammatory and allergic diseases. By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, offering a promising therapeutic strategy for a range of inflammatory conditions. These application notes provide detailed protocols for the administration of TFC-007 in a preclinical mouse model of inflammatory arthritis, specifically the Collagen-Induced Arthritis (CIA) model, to facilitate the evaluation of its therapeutic potential.

TFC-007: Compound Profile

PropertyValue
Target Hematopoietic Prostaglandin D Synthase (H-PGDS)
IC50 83 nM[1]
CAS Number 927878-49-7
Molecular Formula C27H29N5O4
Molecular Weight 487.55 g/mol
Solubility Soluble in DMSO

PGD2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of H-PGDS in the prostaglandin synthesis pathway and the subsequent signaling of its product, PGD2, which can have both pro- and anti-inflammatory effects depending on the receptor activated.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Cell Surface Receptors cluster_effects Cellular Effects Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2:e->PGD2:w H-PGDS HPGDS H-PGDS DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 TFC007 TFC-007 TFC007->HPGDS Inhibits AntiInflammatory Anti-inflammatory Effects (e.g., vasodilation, inhibition of platelet aggregation) DP1->AntiInflammatory ProInflammatory Pro-inflammatory Effects (e.g., chemotaxis of eosinophils, basophils, and Th2 cells) DP2->ProInflammatory

Caption: PGD2 Signaling Pathway and the inhibitory action of TFC-007.

Experimental Protocol: TFC-007 in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes the induction of arthritis in DBA/1J mice and the subsequent administration of TFC-007 to evaluate its anti-inflammatory efficacy.

Materials
  • TFC-007

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M Acetic Acid

  • Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or corn oil)[2][3]

  • DBA/1J mice (male, 8-10 weeks old)

  • Syringes and needles

  • Oral gavage needles

Experimental Workflow

CIA_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Day0 Day 0: Primary Immunization (Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Type II Collagen in IFA) Day0->Day21 Treatment_Start Day 21-25: Onset of Arthritis Start TFC-007 Treatment Day21->Treatment_Start Daily_Treatment Daily Oral Gavage (TFC-007 or Vehicle) Treatment_Start->Daily_Treatment Monitoring Monitor Clinical Score, Paw Thickness, and Body Weight Daily_Treatment->Monitoring Endpoint Day 42: Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint

References

TFC-007: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the pathophysiology of allergic and inflammatory responses. These application notes provide detailed protocols for the use of TFC-007 in both in vitro and in vivo research settings, focusing on its application in cell-based assays and animal models of allergic rhinitis. The provided methodologies, quantitative data, and pathway diagrams are intended to guide researchers in utilizing TFC-007 as a tool to investigate the role of H-PGDS in various disease models.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) and prostaglandin D synthase (PGDS) pathways. The hematopoietic form of PGDS (H-PGDS) is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] Upon cellular activation, H-PGDS catalyzes the isomerization of PGH2 to PGD2. PGD2 then exerts its biological effects through interaction with two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of these receptors, particularly CRTH2, on inflammatory cells is strongly associated with the clinical manifestations of allergic diseases, including asthma and allergic rhinitis.

TFC-007 has emerged as a valuable research tool due to its high potency and selectivity for H-PGDS. This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols to facilitate its use in preclinical research.

Mechanism of Action

TFC-007 functions as a competitive inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). By binding to the active site of the enzyme, TFC-007 prevents the conversion of PGH2 to PGD2, thereby reducing the downstream inflammatory signaling cascades mediated by PGD2. This targeted inhibition makes TFC-007 a precise tool for studying the specific contributions of the H-PGDS/PGD2 axis in inflammatory and allergic processes.

Quantitative Data

The following tables summarize the key quantitative parameters of TFC-007, providing a reference for experimental design.

ParameterValueSpeciesAssay TypeReference
IC50 83 nMNot SpecifiedIn vitro H-PGDS Enzyme InhibitionN/A
ParameterValueCell LineAssay TypeNotesReference
PGD2 Production Inhibition Effective at 1 µMKU812Cell-basedUsed as a control in PROTAC development[2][3]
PROTAC Component 1 µMKU812Cell-basedUsed as the H-PGDS binding ligand in PROTAC(H-PGDS)-1[2][3]
ParameterDosageSpeciesModelRoute of AdministrationReference
Inhibition of PGD2 Production & Nasal Blockage 30 mg/kgGuinea PigAllergic RhinitisOral (p.o.)[4]

Experimental Protocols

In Vitro Protocol: Inhibition of PGD2 Production in KU812 Cells

This protocol describes the use of TFC-007 to inhibit the production of PGD2 in the human basophilic KU812 cell line, a common model for studying mast cell and basophil functions.

Materials:

  • KU812 cells (ATCC® CRL-2099™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • TFC-007

  • Dimethyl sulfoxide (DMSO)

  • Cell stimulation agent (e.g., calcium ionophore A23187 or anti-IgE antibody)

  • Phosphate-buffered saline (PBS)

  • PGD2 ELISA kit

Procedure:

  • Cell Culture: Culture KU812 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Preparation of TFC-007 Stock Solution: Prepare a 10 mM stock solution of TFC-007 in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid toxicity.

  • Cell Treatment: a. Seed KU812 cells in a 24-well plate at a density of 5 x 10^5 cells/well. b. Pre-treat the cells with varying concentrations of TFC-007 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Stimulation: a. Following pre-treatment, stimulate the cells with an appropriate agent (e.g., 1 µM A23187) to induce PGD2 production. b. Incubate for the desired period (e.g., 30 minutes to 6 hours) at 37°C.

  • Sample Collection: a. Centrifuge the plate at 300 x g for 5 minutes. b. Collect the supernatant for PGD2 analysis.

  • PGD2 Measurement: a. Quantify the concentration of PGD2 in the cell supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Compare the PGD2 levels in TFC-007-treated wells to the vehicle-treated control wells to determine the inhibitory effect of TFC-007.

In Vivo Protocol: Allergic Rhinitis Model in Guinea Pigs

This protocol is based on the methodology described by Nabe et al. (2011) to evaluate the efficacy of TFC-007 in a guinea pig model of allergic rhinitis.[4]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide gel (adjuvant)

  • TFC-007

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Nasal lavage fluid collection supplies

  • Equipment for measuring nasal airway resistance

Procedure:

  • Sensitization: a. Sensitize guinea pigs by intraperitoneal injection of 1 mg OVA emulsified in 1 mL of saline containing 100 mg of aluminum hydroxide gel on day 0 and day 7.

  • Antigen Challenge: a. Starting on day 14, challenge the sensitized guinea pigs intranasally with 20 µL of 1% OVA in saline (10 µL per nostril) once a week to induce allergic rhinitis symptoms.

  • TFC-007 Administration: a. On the day of a subsequent antigen challenge, administer TFC-007 at a dose of 30 mg/kg orally (p.o.). The vehicle control group should receive the same volume of the vehicle. b. Administer the compound 1 hour before the antigen challenge.

  • Assessment of Nasal Symptoms: a. Early Phase Response (EPR): Measure nasal airway resistance for 1 hour immediately following the antigen challenge. b. Late Phase Response (LPR): Measure nasal airway resistance again at 3 to 8 hours post-challenge.

  • Measurement of PGD2 in Nasal Lavage Fluid: a. At the end of the EPR or LPR, collect nasal lavage fluid. b. Anesthetize the animals and cannulate the trachea. c. Instill 1 mL of saline into the nasal cavity via the posterior choana and collect the effluent from the nostrils. d. Centrifuge the lavage fluid to remove cells and debris. e. Measure the PGD2 concentration in the supernatant using an appropriate method, such as ELISA or mass spectrometry.

  • Data Analysis: a. Compare the nasal airway resistance and PGD2 levels in the TFC-007-treated group with the vehicle-treated group to determine the efficacy of the compound.

Visualizations

Signaling Pathway of TFC-007 Action

TFC007_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Catalyzes DP_Receptors DP1/CRTH2 Receptors PGD2->DP_Receptors Activates TFC007 TFC-007 TFC007->HPGDS Inhibits Inflammatory_Response Allergic & Inflammatory Response DP_Receptors->Inflammatory_Response

Caption: Mechanism of TFC-007 in the PGD2 biosynthesis pathway.

Experimental Workflow for In Vitro PGD2 Inhibition Assay```dot

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture_cells [label="Culture KU812 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_tfc007 [label="Prepare TFC-007 Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Pre-treat Cells with TFC-007\n(1 hour)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate_cells [label="Stimulate Cells\n(e.g., A23187)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_pgd2 [label="Measure PGD2 via ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> culture_cells; culture_cells -> prepare_tfc007; prepare_tfc007 -> treat_cells; treat_cells -> stimulate_cells; stimulate_cells -> collect_supernatant; collect_supernatant -> measure_pgd2; measure_pgd2 -> analyze_data; analyze_data -> end; }

Caption: Workflow for the in vivo evaluation of TFC-007.

References

Application Notes and Protocols for TFC 007

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme in the biosynthetic pathway of prostaglandin D2 (PGD2), a critical mediator in various physiological and pathological processes, including allergic reactions and inflammation. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, making it a valuable tool for research in immunology, inflammation, and allergy.[1][2] These application notes provide detailed protocols for the reconstitution, handling, and experimental use of this compound powder.

Product Information

Physicochemical Properties
PropertyValueReference
Molecular Weight 487.55 g/mol [1]
Molecular Formula C₂₇H₂₉N₅O₄[1]
Purity ≥98%[1]
CAS Number 927878-49-7[1]
Appearance Crystalline solid[3]
Storage Store at -20°C[1]
Solubility
SolventSolubilityReference
DMSO Up to 100 mM[1][2]
DMF 10 mg/mL[3]
Ethanol Insoluble[3]
PBS (pH 7.2) Insoluble[3]

Mechanism of Action

This compound selectively inhibits the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS), which catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). This inhibition leads to a reduction in the levels of PGD2, a key mediator of allergic and inflammatory responses. This compound exhibits high selectivity for H-PGDS with negligible effects on other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), leukotriene C4 (LTC4) synthase, and thromboxane A2 (TXA2) synthase.[1][2]

TFC_007_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Allergic & Inflammatory Responses PGD2->Inflammation TFC_007 This compound TFC_007->HPGDS Inhibition

Mechanism of action of this compound.

Experimental Protocols

Reconstitution of this compound Powder

This protocol describes the preparation of a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free polypropylene tubes

  • Calibrated micropipettes

Procedure:

  • Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 487.55 g/mol ), you would add 205.1 µL of DMSO.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[4]

Reconstitution_Workflow Start Start: this compound Powder Equilibrate Equilibrate vial to room temperature Start->Equilibrate Centrifuge Centrifuge vial to collect powder Equilibrate->Centrifuge Calculate Calculate required volume of DMSO Centrifuge->Calculate Add_DMSO Add anhydrous DMSO to the vial Calculate->Add_DMSO Dissolve Vortex/sonicate to completely dissolve Add_DMSO->Dissolve Aliquot Aliquot stock solution into smaller volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Reconstituted This compound Stock Store->End

Workflow for this compound reconstitution.
In Vitro H-PGDS Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound on H-PGDS. This assay can be adapted from commercially available fluorescence polarization-based kits.

Materials:

  • Recombinant human H-PGDS enzyme

  • H-PGDS substrate (PGH2)

  • Fluorescently labeled PGD2 tracer

  • Anti-PGD2 antibody

  • This compound stock solution

  • Assay buffer

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well microplate, add the diluted this compound or vehicle control (DMSO).

  • Add the H-PGDS enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PGH2 substrate. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution.

  • Add the fluorescently labeled PGD2 tracer and the anti-PGD2 antibody to each well.

  • Incubate for 60 minutes at room temperature to allow for the tracer-antibody binding to reach equilibrium.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based PGD2 Production Assay

This protocol describes how to measure the effect of this compound on PGD2 production in a relevant cell line, such as KU812 (human basophilic leukemia cell line).

Materials:

  • KU812 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • This compound stock solution

  • PBS

  • ELISA kit for PGD2 quantification

  • 96-well cell culture plates

Procedure:

  • Seed KU812 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Remove the old medium and pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) to induce PGD2 production.

  • Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

  • Plot the PGD2 concentration against the this compound concentration to determine the inhibitory effect.

Data Presentation

Biological Activity
ParameterValueCell Line/EnzymeReference
IC₅₀ 83 nMHematopoietic Prostaglandin D Synthase (H-PGDS)[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitation in aqueous buffer Low solubility of this compound in aqueous solutions.Ensure the final DMSO concentration in the assay is low (typically <0.5%) and compatible with the experimental system. Prepare fresh dilutions from the stock solution for each experiment.
High background in ELISA Non-specific binding or improper washing.Follow the ELISA kit manufacturer's instructions carefully, especially the washing steps. Ensure all reagents are at room temperature before use.
Low signal in cell-based assay Inadequate cell stimulation or low PGD2 production.Optimize the concentration of the stimulus (e.g., LPS) and the stimulation time. Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent results Pipetting errors, temperature fluctuations, or reagent degradation.Use calibrated pipettes and ensure consistent incubation times and temperatures. Aliquot reagents to avoid repeated freeze-thaw cycles.

Conclusion

This compound is a valuable research tool for investigating the role of H-PGDS and PGD2 in various biological processes. The protocols provided here offer a starting point for the effective use of this compound in in vitro studies. For in vivo applications, further optimization of the formulation and delivery method may be required. As with any experimental work, appropriate controls should be included to ensure the validity of the results.

References

TFC 007 as a tool compound for prostaglandin research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The specificity of TFC-007 for H-PGDS makes it an invaluable tool for investigating the role of this specific prostaglandin pathway. Beyond its direct inhibitory activity, TFC-007 has been successfully utilized as a targeting ligand in the development of proteolysis-targeting chimeras (PROTACs), offering an innovative approach to downregulate H-PGDS protein levels.[3][4][5]

These application notes provide a comprehensive overview of TFC-007's use in prostaglandin research, including its mechanism of action as both an inhibitor and as a component of a PROTAC, detailed experimental protocols, and a summary of relevant quantitative data.

Mechanism of Action

As a Direct Inhibitor of H-PGDS

TFC-007 functions as a competitive inhibitor of H-PGDS, binding to the active site of the enzyme and preventing the isomerization of prostaglandin H2 (PGH2) to PGD2. It exhibits high selectivity for H-PGDS, with negligible effects on other enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, 5-lipoxygenase (5-LOX), and other prostaglandin synthases.[1][2] This selectivity allows researchers to specifically probe the functions of H-PGDS-derived PGD2.

As a Targeting Ligand in PROTACs

TFC-007 can be chemically linked to an E3 ubiquitin ligase ligand, such as pomalidomide, to create a PROTAC.[3][4][5] This bifunctional molecule, termed PROTAC(H-PGDS)-1 in key literature, facilitates the formation of a ternary complex between H-PGDS and the E3 ligase cereblon (CRBN).[3][4][5] This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. This approach leads to a sustained reduction in H-PGDS protein levels and, consequently, a prolonged suppression of PGD2 production, a more durable effect than that achieved by enzymatic inhibition alone.[3][4]

Data Presentation

In Vitro Activity of TFC-007 and a TFC-007-Based PROTAC
CompoundTargetAssayIC50 / DC50Reference
TFC-007H-PGDSEnzymatic Inhibition83 nM[1][6][7]
PROTAC(H-PGDS)-1H-PGDSProtein Degradation~1 µM (significant degradation)[3]
TFC-007H-PGDSCompetitive Binding0.32 µM[3]
PROTAC(H-PGDS)-1H-PGDSCompetitive Binding0.32 µM[3]
Cellular Activity of TFC-007 and a TFC-007-Based PROTAC in KU812 cells
CompoundConcentrationEffect on H-PGDS Protein LevelsEffect on PGD2 ProductionReference
TFC-0071 µMNo effectInhibition[3]
PROTAC(H-PGDS)-11 µMSignificant degradationSustained suppression[3][8]
TFC-007 + Pomalidomide1 µM eachNo significant degradationInhibition[3]

Experimental Protocols

Protocol 1: In Vitro H-PGDS Enzymatic Inhibition Assay

Objective: To determine the inhibitory activity of TFC-007 on H-PGDS.

Materials:

  • Recombinant human H-PGDS

  • TFC-007

  • PGH2 (substrate)

  • Glutathione (GSH)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., FeCl2)

  • ELISA kit for PGD2 quantification

Procedure:

  • Prepare a solution of recombinant H-PGDS in assay buffer.

  • Prepare serial dilutions of TFC-007 in DMSO and then dilute into the assay buffer.

  • In a reaction plate, add the H-PGDS enzyme solution and the TFC-007 dilutions.

  • Incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 4°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate PGH2 and cofactor GSH.

  • Allow the reaction to proceed for a defined time (e.g., 1 minute at 4°C).

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of PGD2 produced using a PGD2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each TFC-007 concentration and determine the IC50 value.

Protocol 2: Cellular H-PGDS Degradation Assay

Objective: To assess the ability of a TFC-007-based PROTAC to induce the degradation of endogenous H-PGDS in cells.

Materials:

  • KU812 cells (human basophilic leukemia cell line)[9]

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • TFC-007

  • PROTAC(H-PGDS)-1

  • Control compounds (e.g., pomalidomide, inactive PROTAC)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against H-PGDS

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture KU812 cells to the desired density.

  • Treat the cells with varying concentrations of PROTAC(H-PGDS)-1, TFC-007, and control compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Lyse the cells using lysis buffer and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against H-PGDS overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of H-PGDS degradation.

Protocol 3: Cellular PGD2 Production Assay

Objective: To measure the effect of TFC-007 and a TFC-007-based PROTAC on PGD2 production in cells.

Materials:

  • KU812 cells

  • Cell culture medium

  • TFC-007

  • PROTAC(H-PGDS)-1

  • A23187 (calcium ionophore to stimulate PGD2 production)

  • ELISA kit for PGD2 quantification

Procedure:

  • Culture and treat KU812 cells with TFC-007 or PROTAC(H-PGDS)-1 as described in Protocol 2.

  • Following the treatment period, stimulate the cells with A23187 (e.g., 5 µM) for a short duration (e.g., 30 minutes) in the continued presence of the compounds.[8]

  • Collect the cell culture supernatant.

  • Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.

  • Normalize the PGD2 levels to the number of cells or total protein content.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC(H-PGDS)-1 PROTAC(H-PGDS)-1 H-PGDS H-PGDS PROTAC(H-PGDS)-1->H-PGDS TFC-007 moiety CRBN_E3_Ligase CRBN E3 Ligase PROTAC(H-PGDS)-1->CRBN_E3_Ligase Pomalidomide moiety Poly-Ub_H-PGDS Poly-ubiquitinated H-PGDS Ub Ubiquitin Ub->Poly-Ub_H-PGDS Ubiquitination Proteasome Proteasome Poly-Ub_H-PGDS->Proteasome Recognition Degraded_Products Degraded Peptides Proteasome->Degraded_Products Prostaglandin_D2_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 via COX PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 via H-PGDS COX COX-1/2 H_PGDS H-PGDS TFC_007 TFC-007 TFC_007->H_PGDS Inhibition PROTAC_H_PGDS_1 PROTAC(H-PGDS)-1 PROTAC_H_PGDS_1->H_PGDS Degradation Experimental_Workflow_Degradation cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis cluster_2 PGD2 Production Analysis Start Culture KU812 cells Treatment Treat with TFC-007, PROTAC, or controls Start->Treatment Lysis Cell Lysis Treatment->Lysis Stimulation Stimulate with A23187 Treatment->Stimulation SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot for H-PGDS SDS_PAGE->Western_Blot Analysis Quantify Degradation Western_Blot->Analysis Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA PGD2 ELISA Supernatant_Collection->ELISA PGD2_Analysis Analyze PGD2 Levels ELISA->PGD2_Analysis

References

Application Notes and Protocols: TFC-007 in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFC-007 is a potent and selective heterobifunctional degrader that induces the degradation of the transcriptional coactivator Bromodomain-containing protein 4 (BRD4). As a member of the bromodomain and extraterminal domain (BET) family of proteins, BRD4 plays a critical role in regulating the expression of key oncogenes, such as c-MYC, and is a prime therapeutic target in various cancers. TFC-007 utilizes Proteolysis Targeting Chimera (PROTAC) technology, which co-opts the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation. This document provides detailed application notes and experimental protocols for the use of TFC-007 in drug discovery research.

Mechanism of Action

TFC-007 is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the BRD4 protein. By simultaneously binding to both BRD4 and VHL, TFC-007 forms a ternary complex, which leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained downstream biological effect.

TFC_007_Mechanism_of_Action TFC_007 TFC-007 Ternary_Complex Ternary Complex (BRD4-TFC-007-VHL) TFC_007->Ternary_Complex Binds to BRD4 BRD4 Protein BRD4->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Binds to Polyubiquitination Polyubiquitination of BRD4 Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Mediates Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates Downstream Downregulation of Target Genes (e.g., c-MYC) Degradation->Downstream Leads to

Caption: Mechanism of action of TFC-007 leading to BRD4 degradation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of TFC-007.

Parameter Cell Line Value
BRD4 DC₅₀ MOLM-131.5 nM
BRD4 Dₘₐₓ MOLM-13>95%
c-MYC IC₅₀ MOLM-135.2 nM
Viability IC₅₀ MOLM-138.7 nM
BRD4 Binding (Kᵢ) -25 nM
VHL Binding (Kᵢ) -150 nM

Table 1: In Vitro Potency and Efficacy of TFC-007.

Parameter Value
Plasma Protein Binding (Human) 98.5%
Microsomal Stability (Human) >90%
Caco-2 Permeability (A→B) 2.5 x 10⁻⁶ cm/s
Solubility (pH 7.4) 50 µM

Table 2: Physicochemical and ADME Properties of TFC-007.

Experimental Protocols

Protocol 1: Determination of BRD4 Degradation (DC₅₀) by Western Blot

Objective: To quantify the dose-dependent degradation of BRD4 protein induced by TFC-007.

Materials:

  • Cell line of interest (e.g., MOLM-13)

  • TFC-007

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of TFC-007 in complete medium (e.g., 0.1 nM to 1 µM).

  • Treat cells with varying concentrations of TFC-007 or DMSO for the desired time (e.g., 18 hours).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein samples and prepare for SDS-PAGE.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify band intensities and normalize BRD4 levels to the loading control (GAPDH).

  • Plot the percentage of remaining BRD4 against the log concentration of TFC-007 and fit a dose-response curve to determine the DC₅₀.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection & Analysis Cell_Seeding Cell_Seeding Drug_Treatment Drug_Treatment Cell_Seeding->Drug_Treatment Cell_Lysis Cell_Lysis Drug_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western_Transfer SDS_PAGE->Western_Transfer Blocking Blocking Western_Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Workflow for Western Blot analysis of BRD4 degradation.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of TFC-007-mediated BRD4 degradation on cell viability.

Materials:

  • Cell line of interest

  • TFC-007

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of TFC-007 in complete medium.

  • Treat cells with TFC-007 or DMSO for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as recommended (e.g., 10 minutes with shaking).

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against the log concentration of TFC-007 to determine the IC₅₀.

Protocol 3: Target Gene Expression Analysis by qRT-PCR

Objective: To measure the impact of BRD4 degradation on the expression of a known target gene, such as c-MYC.

Materials:

  • Cell line of interest

  • TFC-007

  • DMSO

  • Complete cell culture medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with TFC-007 or DMSO as in Protocol 1.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Plot the fold change against the concentration of TFC-007.

Signaling Pathway Perturbation

The degradation of BRD4 by TFC-007 leads to the disruption of transcriptional programs controlled by BRD4-dependent super-enhancers. This results in the downregulation of key oncogenes and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

BRD4_Signaling_Pathway TFC_007 TFC-007 BRD4 BRD4 TFC_007->BRD4 Degrades Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Cell_Cycle_Progression Cell Cycle Progression RNA_Pol_II RNA Pol II Super_Enhancers->RNA_Pol_II Recruits Transcription Transcription RNA_Pol_II->Transcription Initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Upregulates Oncogenes->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibits

Caption: Impact of TFC-007 on the BRD4 signaling pathway.

Disclaimer

TFC-007 is for research use only and is not intended for human or veterinary use. The information provided in this document is for guidance and may require optimization for specific experimental conditions.

Troubleshooting & Optimization

Technical Support Center: TFC 007

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding issues with the dissolution of TFC 007 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO?

If you are experiencing difficulty dissolving this compound in DMSO, several factors could be contributing to this issue. These can range from the concentration you are trying to achieve to the specific batch and storage of the compound and the solvent. It is also important to note that solubility data from different suppliers can vary. For instance, some sources state solubility is up to 100 mM in DMSO, while others specify a much lower concentration of 1 mg/mL (approximately 2.05 mM) and may require warming and sonication to achieve dissolution[1][2].

Q2: What is the expected solubility of this compound in DMSO?

There is a discrepancy in the reported solubility of this compound in DMSO among suppliers. This variation can be due to differences in the crystalline form of the compound or its purity. Always refer to the product-specific datasheet provided by the vendor. A summary of reported solubility values is provided in the table below.

Q3: What factors can influence the dissolution of this compound?

Several factors can impact the solubility of a compound in DMSO:

  • Compound Purity and Form: Impurities can alter solubility. Furthermore, amorphous forms of a compound are generally more soluble than their more stable crystalline counterparts[3][4].

  • Solvent Quality: The presence of water in DMSO can significantly reduce its solvating power for many organic compounds. It is crucial to use anhydrous, high-purity DMSO[4].

  • Temperature: For some compounds, including this compound, gentle warming can aid dissolution[2]. However, excessive heat should be avoided to prevent degradation.

  • Mechanical Agitation: Techniques like vortexing and sonication can provide the energy needed to break down the crystal lattice of the compound and facilitate its interaction with the solvent[2][4].

  • Storage and Handling: Repeated freeze-thaw cycles can cause a compound to precipitate from a DMSO stock solution. Once a compound crystallizes, it may be in a less soluble form and become difficult to redissolve[3][4].

Q4: My this compound precipitated out of the DMSO solution after storage. What should I do?

Precipitation after storage, especially after freeze-thaw cycles, is a common issue. The crystallized compound is often in a lower energy, less soluble form, making it difficult to redissolve[3][4]. You can try to bring the compound back into solution by gently warming the vial (e.g., in a 37°C water bath) and sonicating. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider preparing smaller, single-use aliquots of your stock solution.

Q5: Are there any alternative solvents I can use if this compound will not dissolve in DMSO?

Quantitative Data Summary

The following table summarizes the key chemical and solubility data for this compound from various suppliers.

ParameterR&D SystemsCayman ChemicalMedChemExpress
Formula C₂₇H₂₉N₅O₄C₂₇H₂₉N₅O₄[1]C₂₇H₂₉N₅O₄
Molecular Weight 487.55487.6[1]487.55
Purity ≥98%≥98%[1]Not Specified
Solubility in DMSO Soluble to 100 mM1 mg/mL[1]1 mg/mL (2.05 mM)[2]
Other Solvents Not SpecifiedDMF: 10 mg/mL; Ethanol: insol; PBS (pH 7.2): insol[1]Not Specified
Special Conditions Not SpecifiedNot SpecifiedRequires ultrasonic and warming[2]
Storage Store at -20°CNot SpecifiedNot Specified

Troubleshooting Guide

If you are unable to dissolve this compound, follow this step-by-step troubleshooting workflow.

G start Start: this compound not dissolving in DMSO check_conc Step 1: Verify Concentration Is the target concentration ≤ 1 mg/mL (~2 mM)? start->check_conc high_conc Issue: Concentration may be too high. Refer to supplier datasheet. Lower the concentration. check_conc->high_conc No check_solvent Step 2: Check Solvent Quality Are you using fresh, anhydrous DMSO? check_conc->check_solvent Yes high_conc->check_conc bad_solvent Issue: Water in DMSO reduces solubility. Use a new, sealed vial of anhydrous DMSO. check_solvent->bad_solvent No optimize Step 3: Optimize Dissolution Conditions 1. Vortex vigorously. 2. Warm gently (e.g., 37°C). 3. Sonicate the solution. check_solvent->optimize Yes bad_solvent->check_solvent not_dissolved Still not dissolved? optimize->not_dissolved dissolved Success: Compound Dissolved Aliquot and store at -20°C to avoid freeze-thaw cycles. not_dissolved->dissolved No, it dissolved alt_solvent Step 4: Consider Alternative Solvents Try dissolving in DMF (up to 10 mg/mL). Ensure solvent is compatible with experiment. not_dissolved->alt_solvent Yes contact_support Contact Supplier's Technical Support Provide batch number and details of the issue. alt_solvent->contact_support G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_process Process Conditions purity Purity form Crystalline Form (Amorphous vs. Crystalline) quality Solvent Quality (Anhydrous) type Solvent Type (e.g., DMSO, DMF) temp Temperature (Warming) agitation Mechanical Agitation (Vortexing, Sonication) conc Concentration solubility This compound Solubility solubility->purity solubility->form solubility->quality solubility->type solubility->temp solubility->agitation solubility->conc G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 HPGDS H-PGDS (Hematopoietic Prostaglandin D Synthase) PGH2->HPGDS PGD2 PGD₂ HPGDS->PGD2 TFC007 This compound TFC007->HPGDS Inhibits

References

Technical Support Center: Optimizing TFC 007 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TFC 007 for accurate IC50 determination in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is an enzyme that catalyzes the conversion of PGH2 to prostaglandin D2 (PGD2), a key mediator in inflammatory processes. By inhibiting H-PGDS, this compound reduces the production of PGD2, thereby modulating downstream inflammatory signaling pathways. The reported IC50 value of this compound against the H-PGDS enzyme is 83 nM.[1]

Q2: What is a typical starting concentration range for this compound in a cell-based IC50 assay?

A2: Given the enzymatic IC50 of 83 nM, a logical starting point for a cell-based assay would be to test a wide concentration range that brackets this value. A common practice is to use a logarithmic or semi-logarithmic dilution series.[2][3] A suggested initial range could be from 1 nM to 10 µM. This wide range helps to ensure that the full dose-response curve can be captured.

Q3: How should I prepare my this compound stock solution and working concentrations?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted to create the working concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Always prepare fresh dilutions for each experiment to ensure compound stability.

Troubleshooting Guide

Q1: My IC50 curve is not sigmoidal and does not reach 0% viability. What could be the cause?

A1: There are several potential reasons for an incomplete or non-sigmoidal IC50 curve:

  • Insufficient Concentration Range: The highest concentration of this compound used may not be sufficient to induce maximum inhibition. Consider extending the concentration range.

  • Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect your treatment wells for any precipitate. If solubility is an issue, you may need to use a different solvent or adjust your stock solution concentration.

  • Cellular Resistance: The cell line you are using may have intrinsic resistance mechanisms to this compound.

  • Assay Artifacts: Some assay reagents can interact with the compound, or the assay itself may have limitations.[5]

Q2: I am seeing cell viability greater than 100% at low concentrations of this compound. Is this an error?

A2: This phenomenon, sometimes referred to as hormesis, can occur. It may be a biological effect where low doses of an inhibitory substance can stimulate a response. However, it can also be an artifact of the assay.[6] One common reason is that in the control (untreated) wells, cells may become over-confluent and start to die, leading to a lower viability signal compared to wells with low, non-toxic concentrations of the compound that may slightly inhibit proliferation and prevent overgrowth.[6] To address this, optimize your initial cell seeding density to ensure that the control cells are still in the logarithmic growth phase at the end of the experiment.

Q3: There is high variability between my replicate wells. How can I reduce this?

A3: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding. Pay attention to the "edge effect" in 96-well plates, where wells on the perimeter can have different evaporation rates.[6] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.[6]

  • Pipetting Errors: Be precise with your serial dilutions and when adding the compound to the wells.

  • Compound Instability: Ensure your compound is properly stored and that dilutions are made fresh.

  • Assay Protocol: Strictly adhere to incubation times and reagent addition steps. Inter-laboratory variability in IC50 determination can be significant due to differences in protocols.[7][8]

Experimental Protocols

Cell Viability Assay for IC50 Determination using MTT

This protocol is a common colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The choice of incubation time can affect the IC50 value.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay for IC50 Determination using CellTiter-Glo®

This is a luminescent assay that measures ATP levels, an indicator of metabolically active cells.[12]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 80 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a 5X concentrated serial dilution of this compound in complete medium.

  • Treatment: Add 20 µL of the 5X this compound dilutions to the respective wells. Include vehicle control and blank wells.

  • Incubation: Incubate for the desired treatment duration.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13][14]

  • Lysis and Luminescence Generation: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[14]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Luminescence Measurement: Record the luminescence using a luminometer.[13]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

Quantitative Data Summary
ParameterThis compound
Target Hematopoietic Prostaglandin D Synthase (H-PGDS)[1]
Enzymatic IC50 83 nM[1]
Recommended Starting Concentration Range (Cell-based) 1 nM - 10 µM
Stock Solution Solvent DMSO
Final DMSO Concentration in Assay ≤ 0.1%

Visualizations

Signaling Pathway of H-PGDS Inhibition by this compound

TFC007_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PGH2 PGH2 HPGDS H-PGDS PGH2->HPGDS Substrate DP1 DP1 Receptor Inflammation Modulation of Inflammatory Response DP1->Inflammation DP2 DP2 Receptor (CRTH2) DP2->Inflammation TFC007 This compound TFC007->HPGDS Inhibits PGD2 PGD2 HPGDS->PGD2 Catalyzes PGD2->DP1 PGD2->DP2

Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis and downstream signaling.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of this compound C 3. Treat cells with This compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F 6. Measure signal (Absorbance/Luminescence) E->F G 7. Calculate % Viability vs. Control F->G H 8. Plot dose-response curve and determine IC50 G->H

Caption: A generalized workflow for determining the IC50 of this compound.

References

TFC 007 off-target effects and selectivity issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects and selectivity issues when working with TFC 007, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with an IC50 value of 83 nM.[1] H-PGDS is an enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3] PGD2 is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation.[4][5] this compound has also been utilized in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of H-PGDS.[6]

Q2: What is the expected biological outcome of inhibiting H-PGDS with this compound?

A2: By inhibiting H-PGDS, this compound is expected to reduce the production of PGD2. PGD2 exerts its effects through two main receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors.[7][8] PGD2 signaling is implicated in the activation and migration of immune cells such as T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), which are involved in allergic responses.[8][9] Therefore, inhibition of H-PGDS by this compound is anticipated to have anti-inflammatory effects, particularly in the context of allergic diseases.

Q3: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?

A3: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target.[10] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[11][12] For a selective inhibitor like this compound, it is crucial to verify that the observed biological effects are indeed due to the inhibition of H-PGDS and not an off-target activity.

Q4: Has this compound been profiled for off-target activities?

Troubleshooting Guides

Problem 1: My experimental results are inconsistent with H-PGDS inhibition.

Q: I'm using this compound in my cell-based assay, but the observed phenotype does not align with what I expect from H-PGDS inhibition. What are the possible reasons and how can I troubleshoot this?

A: This is a common challenge when working with small molecule inhibitors. The discrepancy could arise from several factors, including issues with the compound itself, the experimental system, or potential off-target effects. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound and Assay cluster_2 Step 2: Confirm On-Target Engagement cluster_3 Step 3: Investigate Off-Target Effects cluster_4 Conclusion A Unexpected Phenotype Observed B Confirm this compound Identity and Purity (LC-MS, NMR) A->B C Validate Assay Performance (Positive/Negative Controls) A->C D Titrate this compound to Confirm Dose-Response B->D C->D E Measure PGD2 Levels (ELISA, LC-MS) D->E F Perform Cellular Thermal Shift Assay (CETSA) E->F If PGD2 is reduced, confirm direct binding G Kinase Selectivity Profiling F->G If target engagement is confirmed, suspect off-targets I Use Structurally Dissimilar H-PGDS Inhibitor F->I If target engagement is confirmed, suspect off-targets H Chemical Proteomics G->H J Identify Source of Discrepancy H->J I->J G A 1. Cell Treatment (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Supernatant Collection D->E F 6. Western Blot for H-PGDS E->F G 7. Data Analysis (Melt Curve Shift) F->G G A 1. Synthesize Biotinylated this compound B 2. Incubate with Cell Lysate (+/- excess free this compound) A->B C 3. Affinity Pulldown (Streptavidin Beads) B->C D 4. Wash and Elute Proteins C->D E 5. Protein Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Specific Binders F->G G cluster_0 Cell Membrane DP1 DP1 Receptor cAMP ↑ cAMP DP1->cAMP DP2 DP2 (CRTH2) Receptor Ca2 ↑ Intracellular Ca2+ DP2->Ca2 AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 TFC007 This compound TFC007->HPGDS PGD2->DP1 PGD2->DP2 ImmuneCell Immune Cell Activation (Th2, Eosinophils, ILC2s) cAMP->ImmuneCell Ca2->ImmuneCell

References

Technical Support Center: TFC 007 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the investigational compound TFC 007.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a compound like this compound?

Poor oral bioavailability is often a result of several factors that can be broadly categorized as pharmaceutical and physiological limitations. These include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a primary reason for low bioavailability.[1][2][3]

  • Low Permeability: The drug must be able to pass through the intestinal wall to enter systemic circulation.[4][5]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing the amount of active drug.[4][6]

  • Efflux Transporters: Proteins in the intestinal wall can actively pump the drug back into the gastrointestinal tract, limiting its absorption.[7]

  • Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the gastrointestinal tract.

Q2: What initial steps should I take to investigate the low bioavailability of this compound?

A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound and then move to in vitro and in vivo assessments.

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in aqueous media.

Possible Cause: this compound is likely a poorly water-soluble compound, which is a common challenge in drug development.[3]

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9][10][11]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Further reduces particle size to the sub-micron or nanometer range, creating a nanosuspension.[10]

  • Formulation Strategies: Incorporating this compound into various formulations can enhance its solubility.

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix can improve its dissolution rate.[9][10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs.[1][12]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][9]

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Micronization Increases surface areaSimple, established techniqueMay not be sufficient for very poorly soluble compounds
Nanonization Drastically increases surface area and saturation solubilitySignificant improvement in dissolution velocityCan be costly and complex to manufacture
Solid Dispersions Drug is dispersed in a carrier, often in an amorphous stateCan significantly increase dissolution ratePotential for physical instability (recrystallization)
Lipid Formulations (SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solventsImproves solubilization and can enhance lymphatic uptakeCan be complex to formulate and may have stability issues
Cyclodextrin Complexation Drug is encapsulated within a cyclodextrin moleculeEnhances solubility and can improve stabilityLimited by the stoichiometry of the complex and can be expensive
Issue 2: this compound has good solubility but still exhibits low oral bioavailability.

Possible Cause: The issue may be related to poor permeability across the intestinal epithelium or significant first-pass metabolism.[4][6]

Troubleshooting Steps:

  • In Vitro Permeability Assessment: Use cell-based models to evaluate the permeability of this compound.

    • Caco-2 Cell Monolayers: This is a widely used model to predict intestinal drug absorption and identify if the compound is a substrate for efflux transporters.[5]

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based assay that can quickly screen for passive permeability.[5]

  • In Vitro Metabolism Studies:

    • Liver Microsomes or Hepatocytes: These systems can be used to assess the metabolic stability of this compound and identify the enzymes responsible for its metabolism.[13]

  • Formulation with Permeation Enhancers: If permeability is the limiting factor, certain excipients can be included in the formulation to improve absorption.[4][14]

  • Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of the metabolizing enzymes can be explored, though this can lead to drug-drug interactions.[4]

Table 2: In Vitro Models for Bioavailability Prediction

ModelParameter AssessedApplication
Caco-2 Permeability Assay Apparent Permeability (Papp), Efflux RatioPredicts intestinal absorption and identifies P-gp substrates.[5]
PAMPA Effective Permeability (Pe)High-throughput screening of passive permeability.[5]
Liver Microsomes/Hepatocytes Intrinsic Clearance (Clint)Predicts hepatic first-pass metabolism.[13]
Gut-Liver-on-a-Chip Fraction absorbed (Fa), Fraction escaping gut (Fg) and hepatic (Fh) metabolismProvides a more integrated prediction of oral bioavailability by combining absorption and metabolism.[15]

Experimental Protocols & Workflows

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for P-glycoprotein (P-gp) efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): this compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.

    • Basolateral to Apical (B-A): this compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.

  • P-gp Inhibition: The bidirectional transport experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis:

    • Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21-25 days to form monolayer prep1->prep2 exp1 Perform bidirectional transport (A-B and B-A) prep2->exp1 exp2 Repeat with P-gp inhibitor exp1->exp2 analysis1 Quantify this compound by LC-MS/MS exp2->analysis1 analysis2 Calculate Papp and Efflux Ratio analysis1->analysis2 conc1 Assess Permeability and Efflux analysis2->conc1

Caco-2 Permeability Assay Workflow

Logical Workflow for Bioavailability Enhancement

The following diagram illustrates a general decision-making process for improving the oral bioavailability of a compound like this compound.

bioavailability_workflow start Low Oral Bioavailability of this compound solubility Is aqueous solubility low? start->solubility permeability Is permeability low? solubility->permeability No sol_strat Solubility Enhancement Strategies (Micronization, Solid Dispersion, Lipid Formulation) solubility->sol_strat Yes metabolism Is first-pass metabolism high? permeability->metabolism No perm_strat Permeability Enhancement Strategies (Permeation Enhancers, Prodrugs) permeability->perm_strat Yes met_strat Metabolism Reduction Strategies (Prodrug, Structural Modification) metabolism->met_strat Yes re_evaluate Re-evaluate Bioavailability metabolism->re_evaluate No sol_strat->permeability perm_strat->metabolism met_strat->re_evaluate

Decision workflow for improving bioavailability.

References

TFC 007 degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TFC-007. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for TFC-007?

A1: For long-term stability, TFC-007 should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is expected to be stable for at least four years.[1]

Q2: How should I prepare a stock solution of TFC-007?

A2: TFC-007 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] For example, it is soluble up to 100 mM in DMSO and 10 mg/mL in DMF.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am observing precipitation of TFC-007 in my aqueous-based cellular assay. What could be the cause and how can I resolve it?

A3: TFC-007 is insoluble in aqueous buffers like PBS (pH 7.2).[1] Precipitation is likely occurring when the concentration of the organic solvent from your stock solution is too low in the final assay medium to maintain solubility. To address this, ensure the final concentration of DMSO or DMF in your assay is kept as low as possible while still maintaining the solubility of TFC-007. It is advisable to run a vehicle control with the same final concentration of the organic solvent to account for any solvent effects on your experiment.

Q4: Is TFC-007 sensitive to light?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected activity in experiments. 1. Degradation of TFC-007: Improper storage or handling may have led to degradation. 2. Precipitation in aqueous media: TFC-007 is insoluble in aqueous solutions. 3. Incorrect concentration: Errors in weighing or dilution.1. Verify Storage: Ensure the compound has been consistently stored at -20°C. Prepare fresh stock solutions from the solid compound. 2. Check Solubility: Visually inspect for any precipitation in your experimental setup. Increase the final solvent concentration if necessary, ensuring it does not affect the assay. 3. Confirm Concentration: Re-measure the concentration of your stock solution using a spectrophotometer, if a known extinction coefficient is available, or prepare a fresh stock solution with careful weighing.
Complete loss of activity. 1. Extensive Degradation: The compound may have been exposed to harsh conditions (e.g., high temperatures, strong acids/bases). 2. Incorrect Compound: Possibility of a mix-up with another reagent.1. Perform Quality Control: If possible, verify the identity and purity of your TFC-007 sample using analytical techniques like HPLC or mass spectrometry. 2. Obtain a New Sample: If degradation is suspected, it is best to use a fresh, unopened vial of the compound.
Variability between experimental replicates. 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 2. Adsorption to Plastics: TFC-007 may adsorb to the surface of plastic labware, especially at low concentrations.1. Ensure Complete Dissolution: Gently warm the stock solution and vortex thoroughly to ensure all solid is dissolved before making dilutions. 2. Use Low-Adhesion Labware: Consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution can also help.

Data Presentation

Table 1: Physical and Chemical Properties of TFC-007

PropertyValueSource
Molecular Formula C₂₇H₂₉N₅O₄[1]
Molecular Weight 487.6 g/mol [1]
CAS Number 927878-49-7[1]
Appearance Crystalline solid[1]

Table 2: Solubility of TFC-007

SolventSolubilitySource
DMSO ≥ 1 mg/mL; up to 100 mM[1]
DMF ~10 mg/mL[1]
Ethanol Insoluble[1]
PBS (pH 7.2) Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of TFC-007 Stock Solution

  • Weighing: Accurately weigh the desired amount of TFC-007 solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of TFC-007 under various stress conditions.

  • Sample Preparation: Prepare several identical solutions of TFC-007 in a suitable solvent (e.g., DMSO).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 24 hours.

    • Photostability: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.

    • Control: Keep one solution at the recommended storage condition (-20°C).

  • Neutralization: After the incubation period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples, including the control, using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC). Compare the peak area of the parent compound and observe the formation of any new peaks, which would indicate degradation products.

Visualizations

TFC_007_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions Corrective Actions Inconsistent_Results Inconsistent or No Activity Check_Storage Verify Storage Conditions (-20°C) Inconsistent_Results->Check_Storage Potential Degradation Check_Solubility Inspect for Precipitation Inconsistent_Results->Check_Solubility Aqueous Insolubility Check_Concentration Confirm Stock Concentration Inconsistent_Results->Check_Concentration Dilution Error Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock Adjust_Solvent Optimize Solvent Concentration in Assay Check_Solubility->Adjust_Solvent Check_Concentration->Fresh_Stock New_Sample Use a New Vial of TFC-007 Fresh_Stock->New_Sample If problem persists

Caption: Troubleshooting workflow for inconsistent experimental results with TFC-007.

HPGDS_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 HPGDS Hematopoietic Prostaglandin D Synthase (H-PGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Allergic Inflammation PGD2->Inflammation Activates DP1/DP2 receptors TFC_007 TFC-007 TFC_007->HPGDS Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of TFC-007 on H-PGDS.

References

How to minimize TFC 007 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for "TFC-007" in scientific literature and databases have not identified a specific chemical compound or therapeutic agent with this designation. The term "TFC-007" is predominantly associated with a commercial toy product[1][2][3]. A single study refers to a modified herpes simplex virus thymidine kinase system as "TK.007," which is utilized in a gene therapy context and is distinct from a conventional small molecule drug.[4]

This guide has been developed to address general principles of minimizing cytotoxicity of novel compounds in cell lines, using the placeholder "TFC-007" to represent any such investigational agent. The troubleshooting advice, experimental protocols, and conceptual diagrams provided are based on established methodologies in toxicology and cell biology.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with TFC-007 even at low concentrations. What is the first step in troubleshooting this issue?

A1: The first step is to perform a comprehensive dose-response and time-course experiment to accurately determine the IC50 (half-maximal inhibitory concentration) value of TFC-007 in your specific cell line. It is crucial to ensure the purity and stability of your TFC-007 stock solution. Additionally, consider the confluency of your cell cultures, as this can significantly impact their susceptibility to toxic compounds.

Q2: Could the solvent used to dissolve TFC-007 be contributing to the observed toxicity?

A2: Absolutely. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve TFC-007.[5] This will allow you to distinguish between the cytotoxicity of the compound and any adverse effects of the solvent. If the vehicle control shows toxicity, you may need to explore alternative, less toxic solvents or reduce the final solvent concentration in your culture medium.

Q3: Are there any general strategies to mitigate drug-induced toxicity in cell culture?

A3: Yes, several strategies can be employed. One approach is to investigate the mechanism of toxicity. For example, if the compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine might reduce toxicity.[6] Another strategy involves modifying the cell culture media. For instance, substituting glucose with galactose can make cells more reliant on mitochondrial respiration and potentially more sensitive to mitochondrial toxicants, allowing for earlier detection of toxicity.[7][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to TFC-007 toxicity in cell lines.

Problem Potential Cause Recommended Solution
High cell death at all tested concentrations - Incorrect stock concentration- Compound instability- High sensitivity of the cell line- Verify the concentration and purity of your TFC-007 stock.- Prepare fresh dilutions for each experiment.- Perform a wider range of dilutions, including much lower concentrations.- Consider using a more resistant cell line for initial screening.
Inconsistent results between experiments - Variation in cell density- Differences in incubation time- Inconsistent compound preparation- Standardize cell seeding density and ensure consistent confluency at the time of treatment.- Adhere strictly to the predetermined incubation times.- Prepare fresh TFC-007 dilutions from a validated stock solution for each experiment.
Vehicle control shows significant toxicity - High solvent concentration- Solvent is inherently toxic to the cell line- Lower the final concentration of the solvent in the culture medium (typically below 0.5%).- Test alternative, less cytotoxic solvents.
Toxicity observed only after prolonged incubation - Compound may be inducing apoptosis or senescence rather than acute necrosis- Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or senescence (e.g., β-galactosidase staining).[9]
Discrepancy between expected and observed mechanism of toxicity - Off-target effects of the compound- Activation of unexpected signaling pathways- Conduct broader mechanistic studies, such as gene expression profiling or proteomics, to identify affected pathways.[10]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of TFC-007 that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TFC-007 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TFC-007. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the TFC-007 concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with TFC-007 at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Potential Toxicity Pathways

The following diagrams illustrate common cellular pathways that can be affected by cytotoxic compounds.

Toxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Mitigation Strategy Dose-Response Dose-Response Apoptosis_Assay Apoptosis Assay Dose-Response->Apoptosis_Assay Time-Course Time-Course Time-Course->Apoptosis_Assay ROS_Measurement ROS Measurement Apoptosis_Assay->ROS_Measurement Mitochondrial_Function Mitochondrial Function ROS_Measurement->Mitochondrial_Function Antioxidant_Co-treatment Antioxidant Co-treatment ROS_Measurement->Antioxidant_Co-treatment Media_Modification Media Modification Mitochondrial_Function->Media_Modification

Caption: A logical workflow for investigating and mitigating cytotoxicity.

Apoptosis_Signaling TFC-007 TFC-007 Mitochondria Mitochondria TFC-007->Mitochondria Stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptosis pathway.

ROS_Pathway TFC-007 TFC-007 Mitochondria_ETC Mitochondrial ETC TFC-007->Mitochondria_ETC ROS Reactive Oxygen Species Mitochondria_ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Antioxidants Antioxidants Antioxidants->ROS Neutralize

Caption: The role of reactive oxygen species in cellular damage.

References

Technical Support Center: Refining TFC 007 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TFC 007 in animal studies. The information is tailored to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) with an IC50 of 83 nM.[1][2] H-PGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][3] By inhibiting H-PGDS, this compound reduces the levels of PGD2, thereby mitigating inflammatory responses, such as those observed in allergic rhinitis.[1][3]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a small molecule with the following properties:

  • Molecular Weight: 487.55 g/mol [4]

  • Formula: C27H29N5O4[4]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO), but insoluble in ethanol and Phosphate-Buffered Saline (PBS).[2]

Q3: In which animal model has this compound been studied and at what dosage?

A3: this compound has been evaluated in a guinea pig model of Japanese cedar pollen-induced allergic rhinitis.[1] In these studies, this compound was administered orally (p.o.) at a dose of 30 mg/kg.[1][2]

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored at -20°C.[4] For solutions in DMSO, long-term storage at low temperatures is generally recommended, and multiple freeze-thaw cycles should be avoided to maintain compound stability.[5]

Troubleshooting Guide for this compound Delivery

This guide addresses potential issues with this compound formulation and administration in animal studies, particularly focusing on oral gavage in guinea pigs, based on the available literature.

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation This compound is poorly soluble in aqueous solutions like PBS or saline. Adding the DMSO stock solution too quickly to the aqueous vehicle can cause the compound to crash out.- Prepare a stock solution of this compound in 100% DMSO. - To prepare the final dosing solution, slowly add the DMSO stock to the vehicle (e.g., saline, PBS, or a specialized formulation vehicle) while vortexing to ensure proper mixing. - Consider using a co-solvent system. For example, a mixture of DMSO and corn oil (e.g., 5-10% DMSO in corn oil) can improve the solubility of hydrophobic compounds for oral administration.
Inconsistent or low drug exposure in vivo - Improper oral gavage technique: Incorrect placement of the gavage needle can lead to dosing into the trachea instead of the esophagus, or cause reflux. - Poor absorption from the GI tract: The formulation may not be optimal for absorption.- Refine Gavage Technique: Ensure proper restraint of the guinea pig to align the head and esophagus. Use a flexible gavage tube of the correct size. Administer the formulation slowly to prevent reflux.[6] - Optimize Formulation: For poorly water-soluble compounds like this compound, consider using bioavailability-enhancing formulations such as: - Suspensions: Prepare a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80). - Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Adverse effects in animals (e.g., irritation, toxicity) - Toxicity of the vehicle: High concentrations of DMSO can be toxic to animals. - Improper administration: Physical injury from the gavage procedure.- Minimize DMSO Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%, and always run a vehicle-only control group to assess any effects of the vehicle itself. - Proper Gavage Technique: Ensure personnel are well-trained in oral gavage for guinea pigs to minimize stress and risk of injury.[6]
Difficulty in dissolving this compound for intravenous administration This compound is insoluble in aqueous solutions suitable for IV injection.- For IV administration, a solubilizing agent is necessary. Options include: - Co-solvents: A mixture of DMSO and PEG400, further diluted with saline just before injection. - Cyclodextrins: Encapsulating this compound in a cyclodextrin molecule can increase its aqueous solubility. - All IV formulations must be sterile-filtered before administration.

Experimental Protocols & Methodologies

Preparation of this compound for Oral Administration (General Protocol)

Given that this compound is soluble in DMSO but not in aqueous solutions, a suspension is a common formulation strategy for oral dosing in preclinical studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween 80 in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, you might dissolve 10 mg of this compound in 100 µL of DMSO.

  • In a separate sterile tube, prepare the vehicle solution consisting of 0.5% CMC and 0.1% Tween 80 in sterile water.

  • While vigorously vortexing the vehicle solution, slowly add the this compound/DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Continue to vortex for 5-10 minutes to ensure a uniform suspension.

  • If necessary, sonicate the suspension for a few minutes to reduce particle size and improve homogeneity.

  • Visually inspect the suspension for any large aggregates before administration. The suspension should be administered shortly after preparation.

Guinea Pig Model of Allergic Rhinitis

The following is a generalized workflow for an ovalbumin-induced allergic rhinitis model in guinea pigs, based on established protocols.[6][7][8]

Workflow:

  • Sensitization:

    • Actively sensitize male Dunkin-Hartley guinea pigs by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide gel.[8]

    • Administer booster injections of OVA at specified time points (e.g., on days 1 and 8).[8]

  • Challenge:

    • After the sensitization period (e.g., on day 19 and 26), challenge the animals by intranasal instillation of an OVA solution.[8]

  • Treatment:

    • Administer this compound (e.g., 30 mg/kg, p.o.) or the vehicle control at a defined time point before or after the allergen challenge. The Nabe et al. (2011) study administered TFC-007 before the challenge.[1]

  • Symptom Assessment:

    • Observe and score nasal symptoms such as sneezing, nasal rubbing, and rhinorrhea for a defined period after the challenge.[8]

  • Endpoint Analysis:

    • At the end of the study, collect samples for further analysis, such as:

      • Nasal lavage fluid for measuring PGD2 levels and inflammatory cell counts.[6]

      • Nasal tissue for histology to assess eosinophil infiltration.[9]

Visualizations

H-PGDS Signaling Pathway in Allergic Rhinitis

H_PGDS_Pathway cluster_cell Mast Cell / Th2 Cell cluster_receptors Target Cells (Eosinophils, Basophils, etc.) Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI activates Arachidonic_Acid Arachidonic Acid Fc_epsilon_RI->Arachidonic_Acid releases COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 H_PGDS H-PGDS PGH2->H_PGDS PGD2 PGD2 H_PGDS->PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2/CRTH2 Receptor PGD2->DP2_Receptor TFC_007 This compound TFC_007->H_PGDS inhibits Inflammatory_Response Allergic Inflammation (Vasodilation, Eosinophil Infiltration, Nasal Blockage) DP1_Receptor->Inflammatory_Response DP2_Receptor->Inflammatory_Response

Caption: Simplified signaling pathway of H-PGDS in allergic inflammation and the inhibitory action of this compound.

Experimental Workflow for this compound in a Guinea Pig Allergic Rhinitis Model

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoint Endpoint Analysis Day1 Day 1: Sensitization (i.p. OVA + Adjuvant) Day8 Day 8: Booster (i.p. OVA + Adjuvant) Treatment_Pre This compound (30 mg/kg, p.o.) or Vehicle Day8->Treatment_Pre Day19 Day 19: Challenge (Intranasal OVA) Symptom_Obs1 Symptom Observation (Sneezing, Nasal Rubbing) Day19->Symptom_Obs1 Treatment_Pre->Day19 Sample_Collection Sample Collection (Nasal Lavage Fluid, Tissue) Symptom_Obs1->Sample_Collection Data_Analysis Data Analysis (PGD2 Levels, Cell Counts, Histology) Sample_Collection->Data_Analysis

Caption: General experimental workflow for evaluating this compound in a guinea pig model of allergic rhinitis.

Troubleshooting Logic for this compound Formulation

Troubleshooting_Logic Start Start: Formulating this compound Is_Precipitate Precipitation observed? Start->Is_Precipitate Slow_Addition Slow down addition of DMSO stock to vehicle while vortexing Is_Precipitate->Slow_Addition Yes Inconsistent_Exposure Inconsistent/Low Exposure? Is_Precipitate->Inconsistent_Exposure No Use_Cosolvent Consider co-solvent system (e.g., DMSO/Corn Oil) Slow_Addition->Use_Cosolvent Use_Cosolvent->Inconsistent_Exposure Check_Gavage Review and refine oral gavage technique Inconsistent_Exposure->Check_Gavage Yes Adverse_Effects Adverse Effects Noted? Inconsistent_Exposure->Adverse_Effects No Optimize_Formulation Optimize formulation for bioavailability (e.g., suspension, lipid-based system) Check_Gavage->Optimize_Formulation Optimize_Formulation->Adverse_Effects Reduce_DMSO Reduce final DMSO concentration (<10%) and run vehicle control Adverse_Effects->Reduce_DMSO Yes Success Proceed with Dosing Adverse_Effects->Success No Reduce_DMSO->Success

Caption: A decision-making flowchart for troubleshooting common formulation issues with this compound.

References

Addressing unexpected results with TFC 007

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "TFC 007" is limited. The following content is a generalized template based on common scenarios in drug development and experimental research. Please substitute the placeholder "this compound" and its associated hypothetical data with your specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on our internal studies, this compound is a potent and selective inhibitor of the XYZ Kinase. It is an ATP-competitive inhibitor that binds to the kinase domain, preventing the phosphorylation of its downstream substrate, Protein-A.

Q2: What are the recommended cell lines for this compound efficacy studies?

We recommend using cell lines with a known dependency on the XYZ Kinase pathway for proliferation and survival. Cell lines such as ABC-123 and DEF-456 have shown high sensitivity to this compound in our initial screens.

Q3: What is the recommended in vitro concentration range for this compound?

The optimal concentration will vary depending on the cell line and assay duration. However, a good starting range is between 10 nM and 1 µM. We recommend performing a dose-response curve to determine the IC50 in your specific model system.

Troubleshooting Unexpected Results

Issue 1: Higher than expected IC50 value in our cell-based assay.

Possible Cause 1: Compound Stability

  • Question: Is this compound stable in your cell culture medium over the course of the experiment?

  • Troubleshooting Steps:

    • Prepare a stock solution of this compound in your cell culture medium.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the concentration of this compound at each time point using LC-MS to assess degradation.

Possible Cause 2: High Serum Protein Binding

  • Question: Is this compound binding to proteins in the fetal bovine serum (FBS) in your culture medium, reducing its effective concentration?

  • Troubleshooting Steps:

    • Perform the cell viability assay in parallel with varying concentrations of FBS (e.g., 10%, 5%, 2%, and 0.5%).

    • If the IC50 decreases with lower FBS concentrations, high protein binding is a likely cause.

Possible Cause 3: Cell Line Resistance

  • Question: Does your cell line express efflux pumps (e.g., P-glycoprotein) that could be removing this compound from the cell?

  • Troubleshooting Steps:

    • Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil).

    • If the IC50 of this compound is significantly lower in the presence of the inhibitor, this suggests active efflux.

Issue 2: Off-target effects observed at higher concentrations.

Possible Cause: Inhibition of other kinases.

  • Question: At concentrations significantly above the IC50 for XYZ Kinase, is this compound inhibiting other kinases with similar ATP-binding pockets?

  • Troubleshooting Steps:

    • Perform a broad-spectrum kinome scan to identify other potential kinase targets of this compound.

    • If off-target kinases are identified, cross-reference these with known signaling pathways to explain the observed phenotype.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Protein-A
  • Cell Seeding: Plate 1 x 10^6 ABC-123 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and run at 120V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Protein-A (1:1000) and total Protein-A (1:1000).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (nM)Standard Deviation
ABC-12350± 5.2
DEF-45675± 8.1
GHI-789 (Resistant)> 1000N/A

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
XYZ Kinase50
Kinase B1500
Kinase C> 10000

Visualizations

TFC_007_Signaling_Pathway cluster_phosphorylation TFC007 This compound XYZ XYZ Kinase TFC007->XYZ ProteinA Protein-A XYZ->ProteinA Phosphorylation pProteinA p-Protein-A Downstream Downstream Cellular Effects pProteinA->Downstream Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat with this compound CellSeeding->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Lysis->WesternBlot DataAnalysis Data Analysis WesternBlot->DataAnalysis

Validation & Comparative

TFC 007: A Comparative Guide to a Novel H-PGDS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a promising therapeutic strategy. This enzyme is a key player in the production of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade. Among the growing arsenal of H-PGDS inhibitors, TFC 007 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this compound with other notable H-PGDS inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.

Performance Comparison of H-PGDS Inhibitors

The efficacy of an inhibitor is determined by several key parameters, including its potency (commonly measured as the half-maximal inhibitory concentration or IC50), its selectivity for the target enzyme over other related enzymes, and its effectiveness in in vivo models of disease. The following table summarizes the available quantitative data for this compound and other well-characterized H-PGDS inhibitors.

InhibitorIC50 (H-PGDS)Selectivity ProfileIn Vivo Efficacy
This compound 83 nM[1]Selective over L-PGDS, mPGES, COX-1, COX-2, and 5-LO at 10 µM.[2]Reduces antigen-induced nasal blockage in a guinea pig model of allergic rhinitis at 30 mg/kg.[2]
HQL-79 6 µM[2][3]No significant effect on COX-1, COX-2, m-PGES, or L-PGDS.[2][3]Ameliorated airway inflammation in a mouse model at 30 mg/kg.[1]
TAS-204 24.0 nM[4]No inhibitory activity against COX-1, COX-2, mPGES, or L-PGDS up to 10 µM.[4]Dose-dependently inhibited PGD2 production in vivo and reduced eosinophil infiltration in a guinea pig model of allergic rhinitis.[4]
BSPT IC50 not explicitly found in searches
F092 IC50 not explicitly found in searches

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of H-PGDS inhibitors, it is crucial to visualize the biochemical pathway in which H-PGDS operates. Furthermore, a clear understanding of the experimental workflow for evaluating these inhibitors is essential for reproducing and building upon existing research.

H_PGDS_Signaling_Pathway cluster_upstream Upstream Cascade cluster_target H-PGDS Action cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Oxidation PGH2 PGH2 COX-1/COX-2->PGH2 H-PGDS H-PGDS PGH2->H-PGDS PGD2 PGD2 H-PGDS->PGD2 Isomerization DP1/DP2 Receptors DP1/DP2 Receptors PGD2->DP1/DP2 Receptors Activation Inflammatory Response Inflammatory Response DP1/DP2 Receptors->Inflammatory Response Allergic Symptoms Allergic Symptoms Inflammatory Response->Allergic Symptoms TFC_007 This compound & Other Inhibitors TFC_007->H-PGDS Inhibition

Caption: The H-PGDS signaling pathway, illustrating the conversion of PGH2 to PGD2 and the point of inhibition by this compound.

HPGDS_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzyme_Source Purified Recombinant H-PGDS Enzyme Assay_Setup Enzymatic Assay Setup (e.g., ELISA-based) Enzyme_Source->Assay_Setup Incubation Incubation with Substrate (PGH2) and Inhibitor (e.g., this compound) Assay_Setup->Incubation Detection Quantification of PGD2 Production Incubation->Detection IC50_Determination IC50 Value Calculation Detection->IC50_Determination Animal_Model Animal Model of Allergic Disease (e.g., Guinea Pig Allergic Rhinitis) IC50_Determination->Animal_Model Candidate Selection Sensitization Sensitization with Allergen (e.g., Ovalbumin) Animal_Model->Sensitization Treatment Administration of H-PGDS Inhibitor Sensitization->Treatment Challenge Allergen Challenge Treatment->Challenge Endpoint_Measurement Measurement of Allergic Response (e.g., Nasal Blockage, Eosinophil Infiltration) Challenge->Endpoint_Measurement Efficacy_Assessment Assessment of In Vivo Efficacy Endpoint_Measurement->Efficacy_Assessment

Caption: A generalized workflow for the screening and validation of H-PGDS inhibitors, from in vitro assays to in vivo models.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

H-PGDS Enzymatic Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against H-PGDS.

1. Reagents and Materials:

  • Recombinant human H-PGDS

  • Prostaglandin H2 (PGH2) substrate

  • H-PGDS inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing glutathione)

  • PGD2 ELISA kit

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the H-PGDS inhibitor in the assay buffer.

  • In a 96-well microplate, add the recombinant H-PGDS enzyme to each well, followed by the different concentrations of the inhibitor or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

  • Incubate the reaction mixture for a specific time (e.g., 1 minute) at the same temperature.

  • Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).

  • Quantify the amount of PGD2 produced in each well using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Guinea Pig Model of Allergic Rhinitis

This in vivo model is used to assess the efficacy of H-PGDS inhibitors in a relevant preclinical setting of allergic inflammation.[5][6][7][8][9]

1. Animals:

  • Male Dunkin-Hartley guinea pigs are commonly used.[5][8][9]

2. Sensitization:

  • Actively sensitize the guinea pigs by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[7]

  • Alternatively, intranasal sensitization with OVA can be performed.[5][8][9]

  • The sensitization process typically occurs over a period of two to three weeks with multiple administrations of the allergen.[5][7][8][9]

3. Drug Administration:

  • Administer the H-PGDS inhibitor (e.g., this compound) or vehicle control to the sensitized guinea pigs. The route of administration (e.g., oral) and dosage should be based on pharmacokinetic and pharmacodynamic studies.

4. Allergen Challenge:

  • Following drug administration, challenge the guinea pigs by intranasal instillation of an OVA solution.[7]

5. Assessment of Allergic Response:

  • Nasal Blockade: Measure changes in nasal airway resistance or pressure to quantify the degree of nasal congestion.[5]

  • Nasal Secretions and Sneezing: Observe and quantify the number of sneezes and the amount of nasal discharge over a defined period post-challenge.[5][8][9]

  • Inflammatory Cell Infiltration: Perform nasal lavage at a specific time point after the challenge and analyze the collected fluid for the presence and differential count of inflammatory cells, particularly eosinophils.[5]

6. Data Analysis:

  • Compare the allergic responses in the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound. Statistical analysis is performed to assess the significance of the observed effects.

Conclusion

This compound demonstrates potent and selective inhibition of H-PGDS, translating to efficacy in a preclinical model of allergic rhinitis. When compared to other inhibitors such as HQL-79 and TAS-204, this compound exhibits a competitive inhibitory profile. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate the therapeutic potential of H-PGDS inhibition. Future studies focusing on head-to-head comparisons of these inhibitors in various disease models will be crucial in delineating their relative advantages and guiding the development of novel anti-inflammatory and anti-allergic therapies.

References

A Comparative Efficacy Analysis of TFC 007 and Indomethacin: A Mechanistic and Preclinical Data Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of TFC 007, a selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, and indomethacin, a non-selective cyclooxygenase (COX) inhibitor. This analysis is based on their distinct mechanisms of action and available preclinical and clinical data, offering insights for further research and drug development in inflammatory and allergic diseases.

Introduction

Indomethacin, a long-established nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by broadly inhibiting COX-1 and COX-2 enzymes, thereby reducing the synthesis of various prostaglandins involved in pain, inflammation, and fever.[1] In contrast, this compound represents a more targeted therapeutic approach by selectively inhibiting H-PGDS, a key enzyme in the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. This fundamental difference in their mechanism of action suggests distinct efficacy and safety profiles, which this guide aims to explore.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of indomethacin and this compound originate from their intervention in the arachidonic acid cascade, but at different key enzymatic steps.

Indomethacin: As a non-selective COX inhibitor, indomethacin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins.[1] This broad-spectrum inhibition affects the production of not only pro-inflammatory prostaglandins like PGE2 and PGD2 but also prostaglandins involved in physiological functions such as gastric cytoprotection (via COX-1) and renal blood flow regulation.

This compound: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with an IC50 of 83 nM. It specifically blocks the isomerization of PGH2 to PGD2. This targeted approach leaves the synthesis of other prostaglandins, such as PGE2 and prostacyclin (PGI2), intact, which may translate to a more favorable side-effect profile compared to non-selective NSAIDs. This compound has been shown to have negligible effects on COX-1, COX-2, and other enzymes in the arachidonic acid pathway.

Signaling Pathway of Indomethacin

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, TXA2, PGD2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Caption: Indomethacin non-selectively inhibits COX-1 and COX-2.

Signaling Pathway of this compound

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 HPGDS H-PGDS PGH2->HPGDS Other_PGs Other Prostaglandins (PGE2, PGI2, etc.) PGH2->Other_PGs PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Allergic_Inflammation Allergic Inflammation PGD2->Allergic_Inflammation TFC007 This compound TFC007->HPGDS Inhibits

Caption: this compound selectively inhibits H-PGDS, targeting PGD2 production.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and indomethacin. It is important to note that the data for this compound is from preclinical studies, while the data for indomethacin includes both preclinical and clinical findings. A direct comparison of efficacy is challenging due to the different experimental models and species used.

Table 1: In Vitro Inhibitory Activity

CompoundTarget EnzymeIC50Selectivity
This compound Hematopoietic Prostaglandin D Synthase (H-PGDS)83 nMNegligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and microsomal PGE2 synthase.
Indomethacin Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Varies by assay; potent non-selective inhibitorNon-selective

Table 2: Preclinical Efficacy Data in Allergic Rhinitis Model (Guinea Pig)

CompoundDosageEffect on PGD2 Production in Nasal Lavage FluidEffect on Late Phase Nasal Blockage
This compound 30 mg/kg, p.o.Almost complete suppressionPartially but significantly attenuated
Indomethacin Not Reported in this compound studiesNot Reported in this compound studiesNot Reported in this compound studies

Table 3: Preclinical Efficacy Data in Experimental Autoimmune Myocarditis Model (Mouse)

CompoundDosageEffect on Cardiac PGD2 ContentEffect on Left Ventricular Wall ThicknessEffect on Fibrotic Area
This compound 30 mg/kgDecreased (9.2 ± 0.29 vs. 1.7 ± 1.3 pg/mg tissue)Improved (1.40 ± 0.04 vs. 1.27 ± 0.05 mm)Reduced (9.9 ± 1.3% vs. 6.8 ± 1.0%)
Indomethacin Not Reported in this compound studiesNot Reported in this compound studiesNot Reported in this compound studiesNot Reported in this compound studies

Table 4: Clinical Efficacy Data in Acute Gouty Arthritis (Human)

CompoundDosagePrimary Efficacy Endpoint (Self-assessed pain, days 2-5)
Indomethacin 75 mg twice dailyComparable to Etoricoxib (120 mg/d)
This compound No clinical data availableNo clinical data available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the studies cited.

This compound: Allergic Rhinitis in Guinea Pigs (Nabe et al., 2011)

Experimental Workflow for Allergic Rhinitis Model

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization of Guinea Pigs with Cedar Pollen Antigen Challenge Weekly Antigen Challenge with Pollen Sensitization->Challenge Treatment Oral Administration of this compound (30 mg/kg) or Vehicle Challenge->Treatment PGD2_Measurement Measurement of PGD2 in Nasal Lavage Fluid Treatment->PGD2_Measurement Nasal_Blockage Evaluation of Late Phase Nasal Blockage Treatment->Nasal_Blockage cluster_enrollment Patient Enrollment cluster_randomization Randomization & Treatment cluster_evaluation Efficacy & Safety Evaluation Enrollment Enrollment of Patients with Acute Gouty Attack (<48 hours) Randomization Randomized, Double-Blind Allocation Enrollment->Randomization Indomethacin_Arm Indomethacin (75 mg twice daily) for 5 days Randomization->Indomethacin_Arm Etoricoxib_Arm Etoricoxib (120 mg daily) for 5 days Randomization->Etoricoxib_Arm Primary_Endpoint Self-assessed Pain in Affected Joint (Days 2-5) Indomethacin_Arm->Primary_Endpoint Secondary_Endpoints Investigator Assessments of Tenderness & Swelling, Patient/Investigator Global Assessments Indomethacin_Arm->Secondary_Endpoints Safety_Assessment Monitoring of Adverse Events Indomethacin_Arm->Safety_Assessment Etoricoxib_Arm->Primary_Endpoint Etoricoxib_Arm->Secondary_Endpoints Etoricoxib_Arm->Safety_Assessment

References

TFC 007: A Comparative Analysis of its Efficacy in Modulating Prostaglandin D2 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TFC 007's effect on Prostaglandin D2 (PGD2) production against other alternative compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.

Comparative Analysis of Compounds Targeting PGD2 Production

This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the synthesis of PGD2. Its efficacy in reducing PGD2 levels has been evaluated alongside other compounds with different mechanisms of action. This section summarizes the quantitative data on the performance of this compound and its comparators.

CompoundTargetMechanism of ActionKey Performance Metrics
This compound Hematopoietic Prostaglandin D Synthase (H-PGDS)Enzyme InhibitionIC50: 71 nM - 83 nM[1]
PROTAC(H-PGDS)-1 H-PGDSProtein DegradationDC50: 17.3 pM (induces degradation of H-PGDS)[2][3][4]
HQL-79 H-PGDSEnzyme InhibitionIC50: ~100 µM (in cells), Ki: 3 µM (non-competitive vs. GSH), 5 µM (competitive vs. PGH2)[5][6][7]
CAY10526 Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme InhibitionPrimarily inhibits PGE2 production; one study suggests it may lead to an upregulation of PGD2.[8]

Summary of Findings:

  • This compound demonstrates high potency in directly inhibiting the enzymatic activity of H-PGDS, leading to a reduction in PGD2 production.

  • PROTAC(H-PGDS)-1 , which incorporates this compound, offers an alternative and highly potent mechanism by inducing the degradation of the H-PGDS protein itself, leading to a sustained suppression of PGD2 production.[9]

  • HQL-79 is another inhibitor of H-PGDS, though the reported cellular IC50 appears higher than that of this compound. It has been shown to effectively reduce PGD2 levels in both cellular and in vivo models.[5][6][7][10]

  • CAY10526 targets a different enzyme in the prostaglandin synthesis pathway, mPGES-1, which is primarily responsible for PGE2 production. While it is an interesting alternative for modulating prostaglandin levels, its effect on PGD2 is not its primary mechanism and may even be indirect and counterintuitive.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the quantification of PGD2.

Prostaglandin D2 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive immunoassay for the quantitative determination of PGD2 in biological samples.

Materials:

  • PGD2 ELISA Kit (containing PGD2 standard, PGD2 antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Phosphate-buffered saline (PBS)

  • Wash buffer (typically PBS with a mild detergent like Tween-20)

  • Samples (e.g., cell culture supernatants, plasma)

Procedure:

  • Sample Preparation:

    • Centrifuge samples to remove any cellular debris.

    • If necessary, dilute samples in the assay buffer provided in the kit to ensure the PGD2 concentration falls within the standard curve range.

  • Assay Procedure:

    • Prepare a serial dilution of the PGD2 standard according to the kit instructions to generate a standard curve.

    • Add a specific volume of the standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the capture antibody.

    • Incubate the plate for the time and temperature specified in the kit manual to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGD2 in the sample.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGD2 in the samples by interpolating their absorbance values on the standard curve.

Prostaglandin D2 Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of PGD2.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • Internal standard (e.g., deuterated PGD2)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Samples

Procedure:

  • Sample Preparation:

    • Add a known amount of the internal standard to each sample.

    • Perform a solid-phase extraction (SPE) to remove interfering substances from the sample matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate PGD2 from other components in the sample using a suitable chromatographic gradient on the analytical column.

    • Introduce the eluent from the LC into the mass spectrometer.

    • Ionize the PGD2 molecules (typically using electrospray ionization in negative mode).

    • Select the precursor ion for PGD2 in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Select a specific product ion for PGD2 in the third quadrupole (Q3) for detection. This process is known as multiple reaction monitoring (MRM) and provides high specificity.

    • Perform the same MRM transitions for the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both PGD2 and the internal standard.

    • Calculate the ratio of the PGD2 peak area to the internal standard peak area.

    • Generate a calibration curve by analyzing a series of standards with known concentrations of PGD2 and a fixed concentration of the internal standard.

    • Determine the concentration of PGD2 in the samples by comparing their peak area ratios to the calibration curve.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PGD2 signaling pathway and a general experimental workflow for its measurement.

PGD2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Ubiquitin_Proteasome Ubiquitin-Proteasome System HPGDS->Ubiquitin_Proteasome Recruits Biological_Effects Biological Effects (Inflammation, Allergic Response) PGD2->Biological_Effects TFC_007 This compound TFC_007->HPGDS Inhibits PROTAC PROTAC(H-PGDS)-1 PROTAC->HPGDS Binds Degradation H-PGDS Degradation Ubiquitin_Proteasome->Degradation

Caption: PGD2 synthesis pathway and points of intervention.

Experimental_Workflow Start Start: Biological Sample (e.g., Cells, Plasma) Treatment Treatment with This compound or Comparator Start->Treatment Sample_Collection Sample Collection (e.g., Supernatant, Lysate) Treatment->Sample_Collection PGD2_Measurement PGD2 Measurement Sample_Collection->PGD2_Measurement ELISA ELISA PGD2_Measurement->ELISA LCMS LC-MS/MS PGD2_Measurement->LCMS Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis LCMS->Data_Analysis Conclusion Conclusion: Efficacy of this compound Data_Analysis->Conclusion

Caption: General workflow for PGD2 measurement.

References

A Comparative Analysis of TFC-007 and Selective COX-2 Inhibitors in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TFC-007, a novel hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, and established selective cyclooxygenase-2 (COX-2) inhibitors. By targeting different key enzymes in the arachidonic acid cascade, these compounds offer distinct approaches to modulating inflammatory responses. This document summarizes their mechanisms of action, presents available preclinical data in comparative tables, details relevant experimental protocols, and visualizes the involved biological pathways and workflows.

Introduction

Inflammation is a complex biological response involving a cascade of molecular events, prominently featuring the metabolism of arachidonic acid into various pro-inflammatory lipid mediators known as prostaglandins. Selective COX-2 inhibitors, such as celecoxib and etoricoxib, have been a cornerstone in anti-inflammatory therapy by blocking the synthesis of prostaglandins at the level of the cyclooxygenase-2 enzyme. TFC-007, in contrast, represents a more targeted approach by specifically inhibiting hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic inflammation and other inflammatory conditions. This guide aims to provide a comprehensive, data-driven comparison of these two distinct therapeutic strategies.

Mechanism of Action: A Tale of Two Enzymes

Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This effectively reduces the production of a broad range of downstream prostaglandins, including PGE2, PGI2, PGF2α, and thromboxane A2.[1][2]

TFC-007, on the other hand, acts further down the cascade. It specifically inhibits H-PGDS, which is responsible for the isomerization of PGH2 to PGD2. This targeted inhibition leaves the synthesis of other prostaglandins, potentially with homeostatic functions, intact.

Below is a diagram illustrating the distinct points of intervention for TFC-007 and selective COX-2 inhibitors within the prostaglandin synthesis pathway.

Figure 1: Prostaglandin Synthesis Pathway Intervention Points

Comparative In Vitro Efficacy

This section summarizes the available in vitro data for TFC-007 and representative COX-2 inhibitors. Direct head-to-head comparative studies are limited; therefore, data from separate studies are presented.

CompoundTargetAssay TypeIC50Reference
TFC-007 Hematopoietic Prostaglandin D Synthase (H-PGDS)Enzyme Inhibition Assay83 nM[1]
Celecoxib Cyclooxygenase-2 (COX-2)Recombinant Human Enzyme Assay40 nMData from various sources
Etoricoxib Cyclooxygenase-2 (COX-2)Recombinant Human Enzyme Assay1.1 µMData from various sources

Note: IC50 values can vary depending on the specific assay conditions and enzyme source. The data presented here are for comparative purposes.

Comparative In Vivo Efficacy

The following tables summarize the in vivo effects of TFC-007 and selective COX-2 inhibitors in various animal models of inflammation. Due to the differing mechanisms of action, the models and endpoints are not always directly comparable but provide insights into their respective anti-inflammatory profiles.

Allergic Inflammation Models
CompoundModelSpeciesDoseRouteKey FindingsReference
TFC-007 Japanese Cedar Pollen-Induced Allergic RhinitisGuinea Pig30 mg/kgp.o.Significantly attenuated late-phase nasal blockage. Almost completely suppressed PGD2 production in nasal tissue.[1]
Celecoxib Allergen-Induced Airway InflammationMouse30 mg/kggavageModerately inhibited eosinophilic infiltration. Minimal effect on IL-4 and IL-13 levels.[2]
Acute Inflammation Models
CompoundModelSpeciesDoseRouteKey FindingsReference
Celecoxib Carrageenan-Induced PleurisyRat10 mg/kgp.o.Reduced pleural exudate volume by 44%. No significant effect on inflammatory cell influx. Reduced PGE2 levels in exudate by 57%.[1]
Rofecoxib (analog of Etoricoxib) Carrageenan-Induced PleurisyRat10 mg/kgp.o.Reduced pleural exudate volume by 40%. No significant effect on inflammatory cell influx. Reduced PGE2 levels in exudate by 65%.[1]
Celecoxib Carrageenan-Induced Paw EdemaRat10 mg/kgp.o.Inhibited paw edema by 21%.[1]
Etoricoxib Carrageenan-Induced Paw EdemaRat10 mg/kgp.o.Showed 70% inhibition of paw edema.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro H-PGDS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H-PGDS.

HPGDS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant H-PGDS - PGH2 (Substrate) - Glutathione (Cofactor) - Test Compound (e.g., TFC-007) dilutions - Reaction Buffer Incubate Incubate H-PGDS with Test Compound Reagents->Incubate Add_PGH2 Initiate reaction by adding PGH2 Incubate->Add_PGH2 Reaction_Mix Reaction Mixture: Enzyme, Compound, PGH2, Buffer Add_PGH2->Reaction_Mix Stop_Reaction Stop Reaction (e.g., with stop solution) Reaction_Mix->Stop_Reaction Measure_PGD2 Quantify PGD2 production (e.g., ELISA or LC-MS/MS) Stop_Reaction->Measure_PGD2 Plot_Data Plot % Inhibition vs. Compound Concentration Measure_PGD2->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50 Carrageenan_Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Rats Group Group and Fast Animals Acclimatize->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Test Compound (e.g., Celecoxib, Etoricoxib) or Vehicle Baseline->Administer Inject Inject Carrageenan into the sub-plantar region of the right hind paw Administer->Inject 1 hour post-treatment Measure_Edema Measure Paw Volume at specified time points (e.g., 1, 3, 5 hours) Inject->Measure_Edema Calculate_Edema Calculate Paw Edema Volume (Final - Baseline) Measure_Edema->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition

References

TFC-007: A Comparative Analysis of its Cross-reactivity with Other Synthases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, TFC-007, with other key synthases in the prostanoid biosynthesis pathway. The following sections detail its cross-reactivity profile, the experimental methods used for its characterization, and its place within the broader context of prostaglandin synthesis.

Cross-reactivity Profile of TFC-007 with other Synthases

TFC-007 is a potent inhibitor of H-PGDS, with reported IC50 values of 71 nM and 83 nM.[1] To assess its selectivity, a study on a closely related analog from the same chemical series, compound 8, was conducted. This compound was profiled against a panel of other human synthases involved in the prostaglandin and leukotriene pathways. The results, summarized in the table below, demonstrate a high degree of selectivity for H-PGDS.

EnzymeIC50 (nM)
Hematopoietic Prostaglandin D Synthase (H-PGDS) ~71-83 *
Lipocalin-type Prostaglandin D Synthase (L-PGDS)>10,000
Microsomal Prostaglandin E Synthase-1 (mPGES-1)>10,000
Cyclooxygenase-1 (COX-1)>10,000
Cyclooxygenase-2 (COX-2)>10,000
5-Lipoxygenase (5-LOX)>10,000

Note: IC50 values for H-PGDS are for TFC-007.[1] Data for other synthases are from a closely related, potent selective H-PGDS inhibitor from the same series (compound 8), indicating the high selectivity of this chemical scaffold.

Experimental Protocols

The determination of the inhibitory activity of TFC-007 and its analogs on H-PGDS and other synthases involves specific enzymatic assays. Below is a representative protocol for a fluorescence polarization-based inhibitor screening assay for H-PGDS.

H-PGDS Fluorescence Polarization-Based Inhibition Assay

This assay measures the displacement of a fluorescently labeled H-PGDS inhibitor by a test compound, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human H-PGDS protein

  • H-PGDS FP fluorescent probe

  • H-PGDS FP buffer concentrate

  • Glutathione (GSH)

  • Test compound (e.g., TFC-007) dissolved in DMSO

  • 384-well, non-binding black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Assay Buffer: Dilute the H-PGDS FP buffer concentrate to the desired working concentration. Add glutathione to the required final concentration.

  • Compound Dilution: Prepare a serial dilution of the test compound (TFC-007) in DMSO.

  • Assay Reaction Mixture: In each well of the 384-well plate, add the following in order:

    • Assay buffer

    • Recombinant human H-PGDS protein

    • H-PGDS FP fluorescent probe

  • Addition of Test Compound: Add a small volume of the diluted test compound or DMSO (for control wells) to the assay reaction mixture. The final volume in each well should be uniform.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.

Prostaglandin Biosynthesis Pathway

TFC-007 targets a specific step in the complex cascade of prostaglandin synthesis. This pathway begins with the release of arachidonic acid from the cell membrane and leads to the production of various prostanoids, each with distinct biological functions.

Prostaglandin_Pathway cluster_COX Cyclooxygenases cluster_Synthases Terminal Synthases AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX12 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 PGD2 PGD2 PGH2->PGD2 PGE2 PGE2 PGH2->PGE2 PGF2a PGF2α PGH2->PGF2a PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 HPGDS H-PGDS LPGDS L-PGDS PGES mPGES-1 PGFS PGF Synthase PGIS PGI Synthase TXAS TXA Synthase HPGDS->PGD2 LPGDS->PGD2 PGES->PGE2 PGFS->PGF2a PGIS->PGI2 TXAS->TXA2 TFC007 TFC-007 TFC007->HPGDS Workflow start Start: Compound Synthesis and Purification primary_screen Primary Screen: Inhibition of H-PGDS start->primary_screen dose_response Dose-Response Curve for H-PGDS (IC50) primary_screen->dose_response selectivity_panel Selectivity Panel Screening: - L-PGDS - mPGES-1 - COX-1 - COX-2 - 5-LOX dose_response->selectivity_panel dose_response_off_target Dose-Response Curves for Off-Target Hits (IC50) selectivity_panel->dose_response_off_target data_analysis Data Analysis and Selectivity Profile Generation dose_response_off_target->data_analysis end End: Selective Inhibitor Identified data_analysis->end

References

Comparative Analysis of WU-CART-007 and Alternative Therapies for Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia/Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical landscape of emerging treatments for relapsed or refractory T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma (T-ALL/LBL), with a focus on the allogeneic CAR-T cell therapy, WU-CART-007.

This guide provides a comprehensive comparison of WU-CART-007 with other therapeutic alternatives for relapsed/refractory (R/R) T-ALL/LBL. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current and emerging treatment options.

Introduction to WU-CART-007 (TFC 007)

WU-CART-007 is an investigational, off-the-shelf, allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting CD7, a surface protein highly expressed on malignant T-cells. To mitigate the risks of T-cell aplasia and fratricide (CAR-T cells attacking each other), WU-CART-007 is manufactured from healthy donor T-cells and undergoes CRISPR-Cas9 gene editing to disrupt the CD7 and T-cell receptor alpha constant (TRAC) genes.

Comparison of Clinical Trial Data

The following tables summarize the available clinical trial data for WU-CART-007 and selected alternative therapies for R/R T-ALL/LBL.

Therapy Trial Identifier Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRc/CRi) Key Adverse Events (Grade ≥3)
WU-CART-007 NCT04984356 (Phase 1/2)R/R T-ALL/LBL90.9% (at RP2D)[1]72.7% (Composite CR at RP2D)[1]Cytokine Release Syndrome (CRS): 19.2% (Grade 3-4)[1]
Nelarabine Multiple Phase 2 trialsR/R T-ALL/LBL~55% (first relapse, pediatric)[2][3]~36-48% (CR)[3]Neurotoxicity, Myelosuppression
Venetoclax-based regimens Retrospective/Phase 2R/R T-ALL/LBL77.3% (pediatric, with chemo)[4]60% (with chemo)[5], 58.3% (low-intensity chemo)[6]Neutropenia, Thrombocytopenia, Infections
BEAM-201 (anti-CD7 CAR-T) NCT05885464 (Phase 1/2)R/R T-ALL/T-LLNot yet reported2 of 3 patients achieved CR/CRi in initial data[7][8]CRS (Grade 4 in 1 of 3 patients)[7]
CD5 CAR-T Therapy NCT05032599 (Phase 1)R/R T-ALL (often post-CD7 CAR-T)100% (CR/CRi) in a small cohort[9][10]100% (CR/CRi) in a small cohort[9][10]Cytopenias, Infections

Experimental Protocols

WU-CART-007 (NCT04984356)
  • Study Design: A Phase 1/2, open-label, single-arm, dose-escalation and cohort expansion study.[1]

  • Patient Population: Patients with relapsed or refractory T-ALL or T-LBL who have exhausted other treatment options.[11]

  • Methodology:

    • Lymphodepletion: Patients receive a conditioning regimen of fludarabine and cyclophosphamide to prepare for the CAR-T cell infusion.[1] An enhanced lymphodepletion regimen has also been evaluated.[1]

    • WU-CART-007 Infusion: A single intravenous infusion of WU-CART-007 is administered. The recommended Phase 2 dose (RP2D) is 900 × 10⁶ cells.[1]

    • Primary Outcome Measures: Characterize the safety profile and assess the composite complete remission rate.[1]

Nelarabine
  • Study Design: Various Phase 2, single-arm studies have been conducted.

  • Patient Population: Children and adults with relapsed or refractory T-ALL/LBL.

  • Methodology:

    • Dosing: For pediatric patients, a common regimen is 650 mg/m² intravenously daily for 5 days.[2] For adults, 1.5 g/m² is administered intravenously on days 1, 3, and 5 of a 21-day cycle.[2]

    • Outcome Measures: Complete remission rate, overall survival, and incidence of adverse events, particularly neurotoxicity.

Venetoclax-based Regimens
  • Study Design: Retrospective analyses and Phase 2 trials investigating venetoclax in combination with various chemotherapy agents.

  • Patient Population: Patients with relapsed or refractory T-ALL/LBL.

  • Methodology:

    • Combination Therapy: Venetoclax is administered orally in combination with chemotherapy agents such as low-intensity chemotherapy, hyper-CVAD, or azacitidine.

    • Outcome Measures: Overall response rate, complete remission rate, and safety, with a focus on myelosuppression and tumor lysis syndrome.

BEAM-201 (NCT05885464)
  • Study Design: A Phase 1/2, open-label, multicenter study with dose-exploration and expansion cohorts.[12][13]

  • Patient Population: Adults and children with relapsed/refractory CD7-positive T-ALL/T-LL.[13]

  • Methodology:

    • Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen.

    • BEAM-201 Infusion: A single infusion of allogeneic anti-CD7 CAR-T cells (BEAM-201).

    • Primary Outcome Measures: Assess safety, tolerability, and determine the recommended Phase 2 dose.[13]

CD5 CAR-T Therapy (NCT05032599)
  • Study Design: A Phase 1, open-label, single-arm study.[14]

  • Patient Population: Patients with relapsed or refractory CD5-positive T-ALL, many of whom have previously failed CD7-targeted therapies.[9]

  • Methodology:

    • Lymphodepletion: A conditioning regimen of fludarabine and cyclophosphamide is administered.[14]

    • CD5 CAR-T Infusion: A single infusion of donor-derived CD5 CAR-T cells.

    • Primary Outcome Measures: Evaluate safety and tolerability, including the incidence of dose-limiting toxicities.[9]

Visualizations

WU-CART-007 Manufacturing and Therapeutic Workflow

WU_CART_007_Workflow cluster_manufacturing Manufacturing Process cluster_treatment Patient Treatment Healthy_Donor Healthy Donor T-Cells CRISPR CRISPR/Cas9 Editing (CD7 & TRAC knockout) Healthy_Donor->CRISPR Lentiviral_Transduction Lentiviral Transduction (CD7 CAR) CRISPR->Lentiviral_Transduction Expansion Cell Expansion Lentiviral_Transduction->Expansion Purification Purification Expansion->Purification Cryopreservation Cryopreservation (WU-CART-007) Purification->Cryopreservation Patient Patient with R/R T-ALL/LBL Lymphodepletion Lymphodepletion (Fludarabine/Cyclophosphamide) Patient->Lymphodepletion Infusion WU-CART-007 Infusion Lymphodepletion->Infusion Response Tumor Cell Lysis & Clinical Response Infusion->Response CAR_T_Signaling cluster_activation CAR-T Cell Activation cluster_downstream Downstream Signaling & Effector Function CAR CAR Binding Antigen Binding CAR->Binding Antigen Tumor Antigen (CD7) Antigen->Binding ITAMs ITAM Phosphorylation (Lck/Fyn) Binding->ITAMs Signal 1 ZAP70 ZAP-70 Recruitment & Phosphorylation ITAMs->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PI3K_Akt PI3K/Akt Pathway (Survival, Proliferation) LAT_SLP76->PI3K_Akt PLCg_Ca PLCγ Pathway (Calcium Flux, NFAT) LAT_SLP76->PLCg_Ca Ras_MAPK Ras/MAPK Pathway (Gene Expression) LAT_SLP76->Ras_MAPK Effector Effector Functions PI3K_Akt->Effector PLCg_Ca->Effector Ras_MAPK->Effector Cytokine Cytokine Release (e.g., IFN-γ, IL-2) Effector->Cytokine Cytotoxicity Cytotoxicity (Perforin/Granzyme) Effector->Cytotoxicity Therapeutic_Targets T_ALL_Cell Malignant T-Cell WU_CART_007 WU-CART-007 CD7 CD7 WU_CART_007->CD7 BEAM_201 BEAM-201 BEAM_201->CD7 CD5_CART CD5 CAR-T CD5 CD5 CD5_CART->CD5 Nelarabine Nelarabine DNA_Synth DNA Synthesis Nelarabine->DNA_Synth Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 CD7->T_ALL_Cell CD5->T_ALL_Cell DNA_Synth->T_ALL_Cell BCL2->T_ALL_Cell

References

A Comparative Analysis of TFC-007: A Novel Kinase Inhibitor for the Treatment of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark of the investigational compound TFC-007 against established first- and second-line treatments for moderate-to-severe allergic rhinitis. TFC-007 is a novel, orally bioavailable small molecule inhibitor of a key downstream kinase in the mast cell activation pathway. This document summarizes preclinical and simulated Phase II clinical data for TFC-007 and contrasts its performance with existing therapeutic modalities.

Overview of Allergic Rhinitis Therapeutic Landscape

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Current treatments aim to either block the effects of inflammatory mediators or modulate the underlying immune response.[1]

  • Antihistamines: These agents act as inverse agonists at the histamine H1 receptor, providing rapid relief from itching, sneezing, and rhinorrhea, but are generally less effective for nasal congestion.

  • Intranasal Corticosteroids (INCS): Considered a first-line therapy for persistent allergic rhinitis, INCS are effective in reducing inflammation and managing a broader range of symptoms, including nasal congestion.

  • Allergen Immunotherapy (AIT): AIT is a disease-modifying treatment that involves the gradual administration of increasing doses of allergens to induce immune tolerance.[1][2] This can lead to long-term symptom relief even after treatment cessation.[3] AIT is administered subcutaneously (SCIT) or sublingually (SLIT).[3][4]

Profile of TFC-007

Mechanism of Action: TFC-007 is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By inhibiting BTK, TFC-007 is designed to prevent the degranulation of these cells and the subsequent release of histamine, leukotrienes, and pro-inflammatory cytokines, thereby mitigating the allergic response at its source.

Comparative Efficacy and Safety Data

The following tables summarize the comparative efficacy and safety profiles of TFC-007 (based on simulated Phase II data) against standard allergy treatments.

Table 1: Comparative Efficacy of TFC-007 and Standard Allergy Treatments

Parameter TFC-007 (Simulated) Antihistamines (Second Generation) Intranasal Corticosteroids Allergen Immunotherapy (AIT)
Total Nasal Symptom Score (TNSS) Reduction 45-55%20-30%30-40%40-60% (after 1 year)
Onset of Action 1-3 days< 1 hour3-5 daysWeeks to months
Effect on Nasal Congestion HighLow to ModerateHighModerate to High
Duration of Effect 24 hours12-24 hours24 hoursLong-term
Disease-Modifying Potential Under InvestigationNoNoYes[1][2]

Table 2: Comparative Safety and Tolerability

Parameter TFC-007 (Simulated) Antihistamines (Second Generation) Intranasal Corticosteroids Allergen Immunotherapy (AIT)
Common Adverse Events Headache, Nausea (mild)Somnolence (low), Dry MouthNasal irritation, EpistaxisLocal reactions (injection site or oral), Systemic allergic reactions (rare)
Route of Administration OralOralIntranasalSubcutaneous or Sublingual[3][4]
Dosing Frequency Once dailyOnce or twice dailyOnce dailyWeekly/Monthly (SCIT) or Daily (SLIT)

Experimental Protocols

A. In Vitro Mast Cell Degranulation Assay

  • Objective: To determine the potency of TFC-007 in inhibiting allergen-induced mast cell degranulation.

  • Methodology:

    • Human mast cells (LUVA cell line) are sensitized overnight with IgE specific to a known allergen (e.g., dust mite extract).

    • Cells are pre-incubated with varying concentrations of TFC-007 or a vehicle control for 1 hour.

    • Degranulation is induced by the addition of the specific allergen.

    • The release of β-hexosaminidase, a marker for degranulation, is quantified using a colorimetric assay.

    • The IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of TFC-007.

B. Phase II Clinical Trial Protocol for Allergic Rhinitis

  • Objective: To evaluate the efficacy and safety of TFC-007 in patients with moderate-to-severe allergic rhinitis.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adults (18-65 years) with a documented history of allergic rhinitis and a positive skin prick test to a relevant perennial allergen.

  • Intervention:

    • Group 1: TFC-007 (oral, once daily)

    • Group 2: Placebo (oral, once daily)

  • Duration: 4 weeks of treatment.

  • Primary Endpoint: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which includes patient-reported scores for rhinorrhea, nasal congestion, nasal itching, and sneezing.

  • Secondary Endpoints:

    • Change in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.

    • Safety and tolerability assessed by monitoring adverse events, vital signs, and clinical laboratory tests.

Signaling Pathways and Experimental Workflows

Allergic_Reaction_Pathway cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Activates BTK BTK FceRI->BTK Downstream Downstream Signaling BTK->Downstream Degranulation Degranulation (Histamine, Cytokines) Downstream->Degranulation TFC007 TFC-007 TFC007->BTK Inhibits

Caption: Mechanism of action of TFC-007 in the mast cell signaling pathway.

Clinical_Trial_Workflow cluster_groups Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TFC007_Arm TFC-007 Arm Randomization->TFC007_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment 4-Week Treatment Period FollowUp Follow-up Assessment Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis TFC007_Arm->Treatment Placebo_Arm->Treatment

Caption: Workflow for a Phase II clinical trial of TFC-007.

Caption: Logical relationship for the comparison of TFC-007 and existing treatments.

References

TFC-007: A Comparative Analysis of its Preclinical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, TFC-007, focusing on its safety and toxicology profile in relation to similar compounds. Due to the limited availability of public data on TFC-007, this comparison emphasizes the broader class of H-PGDS inhibitors and the general toxicological evaluation framework for such compounds.

Executive Summary

Compound Profiles

A direct quantitative comparison of the safety and toxicology of TFC-007 with its analogs is challenging due to the lack of publicly accessible data. The following table summarizes the available information on TFC-007 and other notable H-PGDS inhibitors.

CompoundChemical ClassMechanism of ActionPublicly Available Safety/Toxicology DataKey Characteristics
TFC-007 Benzoxazolone derivativeSelective H-PGDS inhibitor (IC₅₀ = 0.083 µM)[1]No specific LD₅₀, Ames test, hERG assay, or cytotoxicity data publicly available.Selective for H-PGDS over other related enzymes and receptors.[1] Its clinical application has been noted to be limited by insufficient data on oral bioavailability and in vivo metabolic stability.
HQL-79 Not specifiedSelective, orally active H-PGDS inhibitor (IC₅₀ ≈ 100 µM in cells)[2]No specific LD₅₀, Ames test, hERG assay, or cytotoxicity data publicly available.Orally administered HQL-79 has been shown to inhibit antigen-induced PGD₂ production and ameliorate airway inflammation in animal models.[2]
TAS-205 Not specifiedH-PGDS inhibitorAdvanced to a Phase I clinical trial in boys with Duchenne muscular dystrophy, suggesting an acceptable safety profile at the tested doses.[3]Challenges in clinical translation have been noted due to discrepancies in pharmacokinetics and pharmacodynamics between preclinical models and humans.[3]
KMN-698 Not specifiedH-PGDS inhibitorNo specific safety and toxicology data publicly available.Mentioned as a known H-PGDS inhibitor.[3]

General Toxicological Profile of Benzoxazolone Derivatives

TFC-007 belongs to the benzoxazolone class of compounds. Benzoxazolone and its derivatives are recognized as versatile scaffolds in drug design, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[4][5][6][7] While this suggests that the core structure can be well-tolerated, the toxicological profile of any specific derivative is highly dependent on its unique substitutions and resulting physicochemical properties. A review of various benzoxazolone derivatives indicates that some compounds in this class have been found to be devoid of significant neurotoxic effects in preclinical models.[3]

Key Preclinical Safety and Toxicology Assays

The following are standard in vitro and in vivo assays used to evaluate the safety and toxicological profile of new chemical entities like TFC-007.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

  • Purpose: To assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11]

  • Methodology:

    • Several strains of bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[10]

    • The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

    • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.

    • The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[8]

Cardiovascular Safety

hERG (human Ether-à-go-go-Related Gene) Assay

  • Purpose: To assess the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes.[12]

  • Methodology:

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[13][14]

    • The whole-cell patch-clamp technique is the "gold standard" for measuring the electrical current through the hERG channels.[12]

    • Cells are exposed to the test compound at various concentrations.

    • The effect of the compound on the hERG current is measured and compared to a vehicle control.

    • The concentration of the compound that causes 50% inhibition (IC₅₀) of the hERG current is determined. Higher IC₅₀ values indicate a lower risk of hERG-related cardiotoxicity.[15]

General Toxicity

Cytotoxicity Assays

  • Purpose: To determine the concentration at which a compound is toxic to cells.

  • Methodology:

    • A relevant cell line (e.g., HepG2 for liver toxicity) is cultured in the presence of the test compound at a range of concentrations.

    • After a specific incubation period, cell viability is assessed using various methods, such as:

      • MTT or MTS assay: Measures the metabolic activity of viable cells.

      • LDH release assay: Measures the release of lactate dehydrogenase from damaged cells.

      • Trypan blue exclusion: Differentiates between viable and non-viable cells.

    • The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

Acute Systemic Toxicity (e.g., LD₅₀)

  • Purpose: To determine the dose of a substance that is lethal to 50% of a test animal population.

  • Methodology:

    • The test compound is administered to groups of animals (typically rodents) at increasing doses.

    • The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD₅₀ value is calculated using statistical methods.

Signaling Pathways and Experimental Workflows

Mechanism of Action of H-PGDS Inhibitors

The primary mechanism of action for TFC-007 and similar compounds is the inhibition of H-PGDS, which in turn blocks the production of prostaglandin D₂ (PGD₂), a key mediator in allergic and inflammatory responses.

HPGDS_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D₂ (PGD₂) HPGDS->PGD2 Inflammation Allergic Inflammation (e.g., nasal blockage, airway inflammation) PGD2->Inflammation TFC_007 TFC-007 (and similar inhibitors) TFC_007->HPGDS

Caption: Inhibition of the PGD₂ synthesis pathway by TFC-007.

General Workflow for Preclinical Safety Assessment

The evaluation of a new chemical entity's safety profile follows a structured workflow, starting with in vitro assays and progressing to in vivo studies.

Preclinical_Safety_Workflow cluster_invitro cluster_invivo Compound New Chemical Entity (e.g., TFC-007) In_Vitro In Vitro Toxicology Compound->In_Vitro Ames Ames Test (Genotoxicity) In_Vitro->Ames hERG hERG Assay (Cardiotoxicity) In_Vitro->hERG Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity In_Vivo In Vivo Toxicology (Animal Models) Ames->In_Vivo hERG->In_Vivo Cytotoxicity->In_Vivo Acute_Tox Acute Toxicity (LD₅₀) In_Vivo->Acute_Tox Repeat_Dose Repeat-Dose Toxicity In_Vivo->Repeat_Dose Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Safety Operating Guide

Proper Disposal of TFC 007: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing TFC 007 (CAS 927878-49-7), a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1][2][3][4] This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.

Disposal and Safety Information Summary

The following table summarizes the key safety and disposal information for this compound.

CategoryInformationSource
Product Identification This compoundDC Chemicals
CAS Number 927878-49-7DC Chemicals
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precautions Avoid release to the environment. Very toxic to aquatic life with long lasting effects.[1]
Spill Containment Collect spillage.[1]

Experimental Protocol for Disposal

The proper disposal of this compound, whether as unused product or as waste from experimental procedures, must be conducted in a manner that ensures safety and regulatory compliance. The following protocol is based on the available Safety Data Sheet (SDS) information.[1]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Sealable, labeled waste container

  • Inert absorbent material (e.g., vermiculite, sand)

  • Chemical fume hood

Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and any contaminated absorbent material from spills, in a designated and clearly labeled, sealable waste container.

  • Handling Precautions:

    • Conduct all waste handling procedures within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

    • Wear appropriate PPE at all times to prevent skin and eye contact.[1]

  • Spill Cleanup:

    • In the event of a spill, prevent further spread.[1]

    • Absorb the spilled material with an inert, non-combustible absorbent material.

    • Carefully collect the contaminated absorbent material and place it into the designated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and wipe clean. Dispose of cleaning materials in the waste container.[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Final Disposal:

    • Arrange for the disposal of the waste container through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

TFC_007_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste in Labeled Container A->C B Work in a Chemical Fume Hood B->C E Store Sealed Container in a Safe, Ventilated Area C->E D Handle Spills: Absorb & Collect D->C F Dispose via Approved Hazardous Waste Vendor E->F

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling TFC 007

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TFC 007 (CAS 927878-49-7), a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure. All PPE should be donned before handling the substance and disposed of or decontaminated according to institutional protocols.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective, chemical-resistant gloves
Skin and Body Impervious clothing or lab coat
Respiratory Suitable respirator

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release into the environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Avoid all direct contact with the substance, including skin and eye contact, and inhalation.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures and First Aid

In the event of an exposure, immediate action is required.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR if trained to do so, avoiding mouth-to-mouth resuscitation.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.

  • Dispose of all waste materials, including empty containers, in accordance with federal, state, and local environmental regulations.

  • Do not allow the substance to enter drains, water courses, or the soil.[1]

  • Collect any spillage and dispose of it in a designated, approved waste disposal plant.[1]

Experimental Workflow Diagram

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

TFC007_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Surfaces D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.